MDL-811
Description
Properties
Molecular Formula |
C25H25BrCl2FN3O5S2 |
|---|---|
Molecular Weight |
681.4 g/mol |
IUPAC Name |
N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1 |
InChI Key |
ULBHGKXUHYSORN-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |
Canonical SMILES |
CC1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MDL-811
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-811 is a novel, selective, small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential in oncology and neuroinflammation. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals.
Core Mechanism of Action: SIRT6 Activation
This compound functions as a selective allosteric activator of SIRT6.[1][2] It enhances the deacetylase activity of SIRT6, a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1]
Selectivity Profile
This compound exhibits high selectivity for SIRT6 over other HDACs. In vitro assays have demonstrated that this compound significantly enhances SIRT6 activity while showing minimal to no effect on other HDACs (HDAC1-11) and sirtuins (SIRT1-3) at concentrations up to 100 μM.[1]
Biochemical Activity
The activation of SIRT6 by this compound has been quantified in various biochemical assays.
| Parameter | Value | Assay Type | Reference |
| EC50 | 5.7 μM | SIRT6 Activation | [2] |
Cellular Mechanisms and Downstream Effects
The activation of SIRT6 by this compound triggers a cascade of downstream cellular events, primarily through the deacetylation of histone and non-histone proteins.
Histone Deacetylation
This compound treatment leads to a dose-dependent decrease in the acetylation of key histone H3 lysine residues, including H3K9Ac, H3K18Ac, and H3K56Ac.[1] This alteration in the histone code leads to changes in chromatin structure and gene expression.
Experimental Workflow: Western Blot for Histone Acetylation
Caption: Western blot workflow for analyzing histone acetylation changes.
Signaling Pathways
In colorectal cancer (CRC) cells, this compound-mediated activation of SIRT6 leads to the transcriptional repression of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1] CYP24A1 is an enzyme involved in vitamin D catabolism, and its downregulation is associated with the anti-proliferative effects of this compound in CRC.
Signaling Pathway: this compound in Colorectal Cancer
Caption: this compound activates SIRT6, leading to repression of CYP24A1.
In the context of neuroinflammation, this compound has been shown to exert anti-inflammatory effects.[3] Activated SIRT6 interacts with and deacetylates the Enhancer of zeste homolog 2 (EZH2).[3] Deacetylated EZH2 then binds to the promoter of Forkhead box C1 (FOXC1), upregulating its expression and thereby modulating the inflammatory response.[3]
Signaling Pathway: this compound in Neuroinflammation
Caption: this compound's anti-inflammatory mechanism via the SIRT6-EZH2-FOXC1 axis.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and anti-inflammatory effects in various cell-based assays.
Anti-proliferative Activity in Colorectal Cancer
This compound inhibits the proliferation of a broad range of colorectal cancer cell lines.
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| HCT116 | ~10 | 48h | [1] |
| Multiple CRC lines | 4.7 - 61.0 | 48h | [2] |
Anti-inflammatory Activity
This compound has been shown to suppress the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Effect | This compound Concentration | Assay Duration | Reference |
| RAW264.7 | Inhibition of TNF-α release | 0.1 - 5 µM | 4h | [2] |
| RAW264.7 | Reduction of TNF-α and IL-1β expression | 0.1 - 5 µM | 4h | [2] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical animal models for both colorectal cancer and neuroinflammation.
Colorectal Cancer Xenograft Models
This compound has demonstrated significant anti-tumor activity in various mouse models of colorectal cancer.
| Model | Dosing Regimen | Key Findings | Reference |
| HCT116 Xenograft | 20-30 mg/kg, i.p., every other day | Suppressed tumor growth, reduced Ki67 staining, increased histone H3 deacetylation | [2] |
| Patient-Derived Xenograft (PDX) | Not specified | Demonstrated in vivo anti-tumor efficacy | [1] |
| APCmin/+ Spontaneous CRC Model | Not specified | Demonstrated in vivo anti-tumor efficacy | [1] |
Neuroinflammation and Ischemic Stroke Models
This compound has shown neuroprotective and anti-inflammatory effects in mouse models of neuroinflammation and ischemic stroke.
| Model | Dosing Regimen | Key Findings | Reference |
| LPS-induced Neuroinflammation | 1-10 mg/kg, i.v. | Ameliorated sickness behaviors | [3] |
| Ischemic Stroke | 1-10 mg/kg, i.v. (3 times) | Reduced infarct size, improved neurological deficits, reduced pro-inflammatory gene expression | [2][3] |
Experimental Protocols
Western Blot Analysis of Histone Acetylation
-
Cell Culture and Treatment: HCT116 cells are seeded and treated with varying concentrations of this compound (e.g., 0-20 µM) for 48 hours.
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) overnight at 4°C. Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for 48-72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is calculated relative to vehicle-treated control cells.
Colorectal Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: HCT116 cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of the mice. For patient-derived xenografts (PDX), small tumor fragments are surgically implanted.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection (e.g., 20-30 mg/kg, every other day).
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki67) and western blotting (for histone acetylation marks).
LPS-Induced Neuroinflammation Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: Mice are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
-
Treatment: this compound is administered intravenously (i.v.) at specified doses (e.g., 1 or 10 mg/kg) prior to or following the LPS challenge.
-
Behavioral Assessment: Sickness behaviors, such as changes in locomotor activity and social interaction, are assessed.
-
Biochemical and Histological Analysis: At the study endpoint, brain tissue is collected for analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR, and for immunohistochemical analysis of microglial activation (e.g., Iba1 staining).
Conclusion
This compound is a potent and selective allosteric activator of SIRT6 with promising therapeutic potential in colorectal cancer and neuroinflammatory disorders. Its mechanism of action is centered on the enhancement of SIRT6 deacetylase activity, leading to beneficial alterations in gene expression through the deacetylation of histones and other key regulatory proteins. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of this compound in clinical settings.
References
MDL-811: A Selective Allosteric Activator of SIRT6 with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-811 is a novel small molecule that has been identified as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase. This technical guide provides a comprehensive overview of the function, mechanism of action, and therapeutic potential of this compound. It details the experimental protocols used to characterize its activity and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cellular processes and disease models.
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of proteins, which play crucial roles in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Given its diverse functions, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a specific activator of SIRT6, offering a valuable pharmacological tool to probe the biological functions of SIRT6 and a potential lead compound for drug development.
Core Function and Mechanism of Action
This compound functions as a selective allosteric activator of SIRT6.[1] Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism allows for a more nuanced and potentially safer modulation of enzyme function.
The primary enzymatic activity of SIRT6 is the deacetylation of histone H3 at specific lysine residues, notably lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2] By enhancing the deacetylase activity of SIRT6, this compound leads to a reduction in the levels of these acetylated histones.[1] This epigenetic modification results in a more condensed chromatin structure, leading to the transcriptional repression of target genes.
Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models:
-
Colorectal Cancer: this compound exhibits significant anti-proliferative effects in various colorectal cancer (CRC) cell lines and in vivo xenograft models.[1][2] The activation of SIRT6 by this compound leads to cell cycle arrest and the suppression of tumor growth.[1] Mechanistically, this is, in part, due to the SIRT6-mediated deacetylation and subsequent repression of the oncogene Cytochrome P450 24A1 (CYP24A1).[2]
-
Ischemic Stroke and Neuroinflammation: this compound has shown neuroprotective effects in a mouse model of ischemic stroke.[1][3] It ameliorates neuroinflammation by inhibiting the inflammatory response in microglia and macrophages.[3] This anti-inflammatory effect is mediated through a novel pathway involving the interaction of SIRT6 with the enhancer of zeste homolog 2 (EZH2), leading to the deacetylation of EZH2 and the subsequent upregulation of the transcription factor forkhead box C1 (FOXC1).[3]
-
Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated macrophages, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (SIRT6 Activation) | 5.7 µM | Biochemical Assay | [1] |
| IC50 (CRC Cell Proliferation) | 4.7 - 61.0 µM | Multiple CRC cell lines | [1] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer Xenograft | 20-30 mg/kg; intraperitoneal injection; every other day; 16 days | Significantly suppressed tumor growth; Reduced Ki67 staining; Increased histone H3 deacetylation in xenograft tissues. | [1] |
| Ischemic Stroke (Mouse) | 1-10 mg/kg; intravenous injection; 3 times | Reduced infarct size; Improved neurological deficits; Reduced activated microglial cells; Modulated inflammatory gene expression. | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)
This assay biochemically quantifies the deacetylase activity of SIRT6 in the presence of this compound.
-
Principle: A fluorogenic substrate peptide containing an acetylated lysine is incubated with recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the deacetylase activity.
-
Protocol:
-
Recombinant human SIRT6 protein is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide derived from histone H3).
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of NAD+.
-
After incubation, a developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
Western Blotting for Histone Deacetylation
This technique is used to assess the effect of this compound on the acetylation status of histones in cells.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a loading control).
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the acetylated histone marks of interest and total histone H3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The band intensities are quantified to determine the relative levels of histone acetylation.
-
Colorectal Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Principle: Human colorectal cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human colorectal cancer cells (e.g., HCT116).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).
-
Ischemic Stroke Mouse Model
This model is used to assess the neuroprotective effects of this compound.
-
Principle: Cerebral ischemia is induced in mice, typically by transiently occluding the middle cerebral artery (MCAO). This compound is administered before or after the ischemic event, and the extent of brain damage and functional recovery are evaluated.
-
Protocol:
-
Anesthesia is induced in adult male mice.
-
The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
-
The filament is then withdrawn to allow for reperfusion.
-
This compound or a vehicle is administered (e.g., intravenously) at specific time points relative to the MCAO procedure.
-
Neurological deficits are assessed at various time points using a standardized scoring system.
-
After a set period, the mice are euthanized, and their brains are removed.
-
The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Further analysis can include immunohistochemistry to assess inflammation (e.g., staining for Iba1-positive microglia) and gene expression analysis of inflammatory markers.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in cancer and neuroprotection.
Experimental Workflow
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
MDL-811: A Selective SIRT6 Activator for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its dysfunction has been implicated in various pathologies, particularly cancer and inflammatory diseases. The development of small-molecule activators of SIRT6 has been a significant challenge, hindering the therapeutic exploration of this enzyme. This technical guide provides a comprehensive overview of MDL-811, a potent and selective allosteric activator of SIRT6. We delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals interested in leveraging this compound as a tool to investigate SIRT6 biology and as a potential therapeutic agent.
Introduction
This compound is a small-molecule compound that has emerged as a highly selective allosteric activator of SIRT6. It was developed through the optimization of a parent compound, MDL-800, exhibiting improved potency and bioavailability. This compound has demonstrated significant therapeutic potential in preclinical models of colorectal cancer and neuroinflammation. Its ability to selectively enhance the deacetylase activity of SIRT6 makes it an invaluable pharmacological probe for elucidating the complex biological functions of this sirtuin.
Mechanism of Action
This compound functions as an allosteric activator of SIRT6. It binds to a site distinct from the catalytic pocket, inducing a conformational change that enhances the enzyme's deacetylase activity. The primary substrates of SIRT6 are histones, and this compound significantly potentiates the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This targeted epigenetic modification leads to the transcriptional repression of specific genes involved in cancer cell proliferation, metabolism, and inflammation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and properties.
Table 1: In Vitro Activity and Pharmacokinetics of this compound
| Parameter | Value | Reference |
| SIRT6 Activation (EC50) | 5.7 ± 0.8 μM | |
| Bioavailability (F%) | 92.96% |
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC50 (μM) | Reference |
| Various CRC Cell Lines | 4.7 - 61.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the characterization of this compound.
In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys-based)
This assay quantifies the deacetylase activity of SIRT6 in the presence of this compound.
-
Reagents: Recombinant human SIRT6, Fluor de Lys (FDL) substrate (e.g., a peptide containing an acetylated lysine and a fluorophore), NAD+, this compound, assay buffer (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, 0.18% BSA), and developer solution.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the FDL substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant SIRT6.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the fold activation of SIRT6 by comparing the fluorescence signal in the presence of this compound to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable model.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of this compound on histone H3 acetylation in cultured cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116 colorectal cancer cells) to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones using an acid extraction method.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the this compound concentration and calculate the IC50 value.
In Vivo Tumor Xenograft Studies
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's role. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: this compound activates SIRT6, leading to histone deacetylation and anti-cancer effects.
Caption: this compound's anti-inflammatory pathway via SIRT6, EZH2, and FOXC1.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of selective SIRT6 activators. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it an exceptional tool for the scientific community. This technical guide provides a foundational resource to facilitate further research into the therapeutic potential of SIRT6 activation in a range of diseases, from oncology to neuroinflammation. As our understanding of SIRT6 biology continues to expand, the utility of this compound as both a research probe and a lead compound for drug development is poised to grow.
An In-depth Technical Guide to the Allosteric Activation of SIRT6 by MDL-811
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a critical NAD+-dependent protein deacylase that plays a pivotal role in regulating genome stability, metabolism, DNA repair, and inflammation.[1][2] As a key enzyme associated with longevity and tumor suppression, SIRT6 is a compelling therapeutic target for age-related diseases and various cancers.[1][3][4] However, the inherently low basal deacetylase activity of SIRT6 has presented challenges for therapeutic modulation.[2] The discovery of small-molecule activators has opened new avenues for pharmacologically enhancing its activity. This guide focuses on MDL-811, a potent and selective synthetic allosteric activator of SIRT6, providing a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used for its characterization.
This compound emerged from the screening of pyrrolo[1,2-a]quinoxaline derivatives and has been identified as a direct, substrate-independent activator that binds to a unique allosteric site within the SIRT6 catalytic core.[5][6][7] This mechanism distinguishes it from activators of other sirtuins, such as SIRT1.[1] Its ability to enhance the deacetylation of both peptide substrates and full nucleosomes makes it a valuable tool for research and a promising lead compound for therapeutic development.[5][7]
Quantitative Data Summary
The efficacy, potency, and cellular effects of this compound have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its closely related analog, MDL-800.
Table 1: Biochemical Potency and Selectivity of this compound
| Compound | Parameter | Value | Substrate/Assay | Source |
| This compound | EC₅₀ | 5.7 ± 0.8 µM | RHKK-Ac-AMC (FDL Assay) | [7] |
| Fold Activation | >22-fold at 100 µM | RHKK-Ac-AMC (FDL Assay) | [4] | |
| Selectivity | No significant effect on HDAC1-11, SIRT1-3 | Fluorogenic Assays (up to 100 µM) | [7] | |
| MDL-800 | EC₅₀ | 10.3 ± 0.3 µM | RHKK-Ac-AMC (FDL Assay) | [4] |
| EC₅₀ | 12.3 ± 0.7 µM | RHKK-Ac-AMC (FDL Assay) | [7] |
Table 2: Cellular Activity of this compound
| Cell Type | Parameter | Value Range | Assay | Source |
| Colorectal Cancer (CRC) Cell Lines | IC₅₀ (antiproliferation) | 4.7 - 61.0 µM | Cell Viability Assay | [8] |
| HCT116 CRC Cells | Histone Deacetylation | Dose-dependent decrease in H3K9Ac, H3K18Ac, H3K56Ac | Western Blot | [7][8] |
| RAW264.7 Macrophages | Anti-inflammatory Effect | Inhibition of LPS-induced TNF-α and IL-1β release | ELISA / qPCR | [8][9] |
Core Mechanism of Allosteric Activation
This compound functions by binding to a specific allosteric pocket within the SIRT6 enzyme, distinct from the active site where the substrate and NAD+ bind.[1][3] Crystallography studies reveal this binding site is a unique acyl channel.[1][5] This interaction induces a subtle conformational change that enhances the catalytic efficiency of SIRT6's deacetylase activity without directly competing with substrates or cofactors. Molecular dynamics simulations suggest that this allosteric modulation stabilizes the binding of NAD+ in a catalytically favorable conformation, thereby promoting the deacetylation of substrates like histone H3.[10]
Key Experimental Protocols
Detailed methodologies are crucial for the validation and further investigation of SIRT6 activators. Below are protocols for key experiments used to characterize this compound.
In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)
This assay quantifies SIRT6 enzymatic activity by measuring the fluorescence generated from the deacetylation of a synthetic substrate.
-
Reagents and Materials:
-
Recombinant human SIRT6 enzyme.
-
Fluorogenic substrate: RHKK-Ac-AMC or similar.
-
Assay Buffer: 45 mM Tris-HCl (pH 8.0), 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl₂, 0.18% BSA.
-
Cofactor: NAD+.
-
Developer solution (containing a protease to cleave the deacetylated peptide).
-
This compound stock solution in DMSO.
-
96-well microplate (black, flat-bottom).
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Pre-incubate the enzyme with this compound for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent activation relative to the DMSO control and determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Histone Deacetylation Assay (Western Blot)
This method assesses the ability of this compound to activate SIRT6 within a cellular context by measuring the levels of its known histone targets.
-
Reagents and Materials:
-
Cell line of interest (e.g., HCT116).
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, anti-Total Histone H3 (as a loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[8]
-
Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone levels to the total histone H3 loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the activation of SIRT6 by this compound leads to the deacetylation of histones at specific genomic loci, such as the promoters of target genes.
-
Reagents and Materials:
-
HCT116 cells or other relevant cell lines.
-
This compound.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
ChIP lysis and wash buffers.
-
Antibody against acetylated histones (e.g., anti-H3K9Ac).
-
Protein A/G magnetic beads.
-
DNA purification kit.
-
qPCR primers for the target gene promoter (e.g., CYP24A1) and a negative control region.[7]
-
qPCR reagents and instrument.
-
-
Procedure:
-
Treat HCT116 cells with this compound or DMSO for 48 hours.[7]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and sonicate the chromatin to shear DNA into fragments of 200-500 bp.[7]
-
Pre-clear the chromatin lysate with magnetic beads.
-
Incubate the chromatin overnight with the specific antibody (e.g., anti-H3K9Ac).
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA promoter sequence using qPCR. Results are typically expressed as a percentage of the input chromatin.
-
Visualized Workflows and Pathways
Activator Characterization Workflow
The process of identifying and validating a novel SIRT6 activator like this compound follows a logical, multi-step workflow from initial screening to in vivo validation.
Downstream Signaling in Colorectal Cancer
In the context of colorectal cancer (CRC), where SIRT6 often acts as a tumor suppressor, activation by this compound triggers a downstream signaling cascade that leads to anti-proliferative effects. A key mechanism involves the transcriptional repression of target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of SIRT6 Activation by MDL-811: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a highly conserved NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in a multitude of cellular processes, including DNA repair, genomic stability, metabolism, and inflammation. Its dysregulation is implicated in various diseases, from cancer to neurodegeneration and metabolic disorders. The development of small-molecule activators for SIRT6 has been a significant challenge. MDL-811 has emerged as a potent and selective allosteric activator of SIRT6, providing a valuable pharmacological tool to probe SIRT6 biology and offering a promising therapeutic avenue. This document provides an in-depth technical overview of the known downstream targets and signaling pathways modulated by the activation of SIRT6 with this compound.
Core Mechanism of Action
This compound functions as an allosteric activator, binding to a surface pocket of the SIRT6 enzyme to enhance its catalytic efficiency.[1][2] This activation specifically potentiates the deacetylase activity of SIRT6, with minimal to no effect on other histone deacetylase (HDAC) family members, underscoring its selectivity.[3][4] The primary and most well-documented downstream effect is the enhanced deacetylation of histone H3 at specific lysine residues, which subsequently alters gene expression and cellular function.
Direct Downstream Effect: Histone Deacetylation
The activation of SIRT6 by this compound leads to a significant and dose-dependent reduction in the acetylation of several key histone H3 lysine residues. These epigenetic modifications are fundamental to its role in transcriptional repression and genome maintenance.
-
Histone H3 Lysine 9 (H3K9Ac): Deacetylation of H3K9 is a hallmark of SIRT6 activity. This compound treatment robustly decreases H3K9Ac levels, which is associated with the transcriptional repression of target genes.[3][5]
-
Histone H3 Lysine 18 (H3K18Ac): SIRT6-mediated deacetylation of H3K18 is crucial for silencing pericentric chromatin.[6] this compound has been shown to effectively reduce H3K18Ac levels in various cell models.[3][5]
-
Histone H3 Lysine 56 (H3K56Ac): Hyperacetylation of H3K56 is linked to genomic instability.[7] this compound enhances SIRT6's ability to deacetylate this residue, contributing to its anti-cancer effects.[3][5]
Key Signaling Pathways and Gene Regulation
The targeted deacetylation of histones and other proteins by this compound-activated SIRT6 modulates critical signaling pathways involved in cancer and inflammation.
The CYP24A1 Axis in Colorectal Cancer (CRC)
In colorectal cancer, this compound exhibits broad antiproliferative effects by activating SIRT6.[3][8] A novel downstream target identified in this context is Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), an enzyme that catabolizes vitamin D3.
This compound-activated SIRT6 is recruited to the CYP24A1 gene locus, where it mediates the deacetylation of H3K9, H3K18, and H3K56.[3][8] This epigenetic modification leads to the transcriptional repression of CYP24A1. The suppression of CYP24A1 enhances the anti-tumor activity of vitamin D3, creating a synergistic therapeutic strategy.[3][8] This pathway underscores the role of this compound in cancer therapy through targeted gene silencing.
The EZH2/FOXC1 Axis in Neuroinflammation
This compound has demonstrated potent anti-inflammatory and neuroprotective effects, particularly in the context of ischemic stroke.[5][9] This activity is mediated through a distinct downstream pathway involving the Enhancer of zeste homolog 2 (EZH2) and Forkhead box C1 (FOXC1).
Upon activation by this compound, SIRT6 directly interacts with and deacetylates EZH2.[9][10] This deacetylation event promotes the binding of EZH2 to the promoter of the FOXC1 gene, leading to its transcriptional upregulation.[9] FOXC1, in turn, modulates the inflammatory response by reducing the expression of pro-inflammatory genes such as TNF-α and IL-1β and enhancing anti-inflammatory markers like arginase-1 and CD206.[5][9] This cascade highlights a non-histone-centric mechanism for the therapeutic effects of this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Context | Reference |
| EC50 (SIRT6 Activation) | 5.7 ± 0.8 μM | Biochemical deacetylase assay | [3][5] |
| IC50 (CRC Cell Lines) | 4.7 - 61.0 μM | Antiproliferative effect in 26 CRC cell lines | [5] |
| Selectivity | Little to no effect at 100 μM | Panel of HDAC family members (SIRT1-5, HDAC1-11) | [3] |
| Bioavailability (F%) | 92.96% | In vivo pharmacokinetic studies | [3] |
| In Vivo Efficacy (CRC) | Dose-dependent tumor suppression | HCT116 xenograft and APCmin/+ models | [3][5] |
| In Vivo Efficacy (Stroke) | Reduced infarct size | Mouse model of ischemic stroke (1-10 mg/kg) | [5] |
| Anti-inflammatory Effect | ↓70% TNF-α, ↓60% IL-1β | Animal model of neuroinflammation | [10] |
Detailed Experimental Protocols
Precise validation of this compound's downstream effects relies on a combination of biochemical, cellular, and in vivo assays.
In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys)
This assay quantifies the deacetylase activity of recombinant SIRT6 enzyme in the presence of this compound.
-
Reagents: Recombinant human SIRT6, NAD+, Fluor de Lys (FDL) substrate (e.g., RHKK-Ac-AMC), FDL developer, assay buffer (45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, 0.18% BSA), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant SIRT6 enzyme and the this compound dilutions (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the FDL substrate and NAD+.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the FDL developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the fluorescence signal against the compound concentration.[3]
-
Western Blotting for Histone Acetylation
This method is used to assess the levels of specific histone acetylation marks in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116 CRC cells) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-20 μM) for 24-48 hours.
-
Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit to isolate nuclear proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, and anti-total Histone H3 (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.[3]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the deacetylation of histone H3 occurs at specific gene promoters, such as CYP24A1.
-
Cell Treatment and Cross-linking: Treat HCT116 cells with this compound (e.g., 10 μM) or DMSO for 24 hours. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose beads.
-
Incubate a portion of the lysate (input control) separately.
-
Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-H3K9Ac) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the promoter region of the target gene (CYP24A1). Analyze the results relative to the input control to determine the enrichment of the histone mark at the specific locus.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of MDL-811 in Histone Deacetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-811 is a potent and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), a member of the NAD+-dependent histone deacetylase family. By enhancing the catalytic activity of SIRT6, this compound plays a crucial role in the deacetylation of specific histone H3 lysine residues, namely H3K9ac, H3K18ac, and H3K56ac. This activity modulates gene expression and impacts various cellular processes, demonstrating therapeutic potential in oncology and inflammatory diseases. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.
Introduction to this compound and Histone Deacetylation
Histone post-translational modifications are a cornerstone of epigenetic regulation, with acetylation and deacetylation playing a pivotal role in controlling chromatin structure and gene transcription. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, generally leading to a more condensed chromatin state and transcriptional repression. The sirtuin family of class III HDACs is distinguished by its dependence on nicotinamide adenine dinucleotide (NAD+) for catalytic activity.
SIRT6 is a chromatin-associated sirtuin that has been implicated in a multitude of cellular processes, including DNA repair, metabolic homeostasis, and inflammation. It primarily targets histone H3 at acetylated lysines 9 (H3K9ac), 18 (H3K18ac), and 56 (H3K56ac) for deacetylation.[1][2] Dysregulation of SIRT6 activity has been linked to various pathologies, including cancer, making it an attractive therapeutic target.
This compound has emerged as a selective allosteric activator of SIRT6, enhancing its deacetylase activity without significantly affecting other HDACs.[3][4] This specificity provides a valuable tool for studying the biological functions of SIRT6 and presents a promising avenue for drug development.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Description | Reference |
| EC50 for SIRT6 Activation | 5.7 ± 0.8 μM | The half-maximal effective concentration for the activation of SIRT6 deacetylase activity. | [3] |
| Selectivity | > 100 μM | Concentration at which this compound shows little to no effect on other histone deacetylases (HDAC1-11, SIRT1-3). | [3] |
Table 2: Cellular Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Parameter | Value Range | Description | Reference |
| IC50 for Antiproliferative Effect | 4.7 - 61.0 μM | The half-maximal inhibitory concentration for the proliferation of various CRC cell lines after 48 hours of treatment. | [5] |
| Target Engagement (CETSA) | ΔTm = 1.8 ± 0.2 °C | The shift in the melting temperature of SIRT6 in HCT116 cells upon this compound binding, confirming target engagement. | [3] |
| Effect on Histone Acetylation | Dose-dependent decrease | This compound treatment (0-20 μM for up to 48 hours) leads to a reduction in the levels of H3K9ac, H3K18ac, and H3K56ac. | [5] |
Signaling Pathways and Mechanism of Action
This compound functions by allosterically binding to the SIRT6 enzyme, which induces a conformational change that enhances its catalytic efficiency. This leads to the increased deacetylation of its primary histone substrates. The downstream consequences of SIRT6 activation by this compound are context-dependent but generally involve the transcriptional repression of target genes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Histone Deacetylase (HDAC) Enzyme Selectivity Assay
This assay is crucial for determining the specificity of this compound for SIRT6 over other HDACs.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11, SIRT1-3, and SIRT6) and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations. A DMSO control is also prepared.
-
Reaction Initiation: this compound or DMSO is pre-incubated with the recombinant enzyme for 5 minutes at room temperature in a reaction mixture (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, and 0.18% BSA).[3] For sirtuins, NAD+ is included as a cofactor.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Developing: A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition or activation is calculated relative to the DMSO control, and IC50 or EC50 values are determined by non-linear regression analysis.
References
- 1. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 deacetylates H3K18Ac at pericentric chromatin to prevent mitotic errors and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of MDL-811 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-811 has emerged as a potent and selective small-molecule activator of Sirtuin 6 (SIRT6), a critical enzyme in cellular homeostasis, DNA repair, and metabolism. This technical guide provides an in-depth overview of the therapeutic potential of this compound in cancer research, with a primary focus on its preclinical efficacy in colorectal cancer (CRC). This compound activates SIRT6 allosterically, leading to the deacetylation of key histone markers and subsequent modulation of gene expression. This guide summarizes the quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising lead compound for the development of novel cancer therapies.
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and inflammation.[1] Its dysregulation has been implicated in various diseases, including cancer.[2] The development of small-molecule activators of SIRT6 has been a key objective in harnessing its therapeutic potential. This compound is a novel, potent, and selective allosteric activator of SIRT6.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical data and therapeutic promise of this compound in oncology.
Mechanism of Action
This compound functions as a selective allosteric activator of SIRT6.[3][4] Its primary mechanism involves enhancing the deacetylase activity of SIRT6, particularly targeting histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[4][5] This leads to transcriptional repression of specific genes involved in cell proliferation and survival. A key downstream target identified in colorectal cancer is Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[4][5] By suppressing CYP24A1, this compound can synergize with other therapeutic agents, such as vitamin D3, to inhibit cancer cell growth.[4][5]
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound activates SIRT6, leading to histone deacetylation and repression of the CYP24A1 gene, ultimately inhibiting tumor cell proliferation.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| SIRT6 Activation (EC50) | 5.7 µM | Biochemical Assay | [3] |
| Antiproliferative Activity (IC50) | 4.7 - 61.0 µM | 26 Colorectal Cancer Cell Lines | [3][4] |
| Cellular Thermal Shift Assay (ΔTm) | 1.8 ± 0.2 °C | HCT116 Cells | [4] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Animal Model | Treatment Regimen | Outcome | Reference |
| Nude Mice with Colorectal Cancer Xenografts | 20-30 mg/kg, intraperitoneal injection, every other day for 16 days | Significant suppression of tumor growth in a dose-dependent manner | [3] |
| HCT116 Cell Line-Derived Xenograft | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |
| Patient-Derived Xenograft (PDX) | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |
| APCmin/+ Spontaneous CRC Model | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for key experiments.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.
Protocol:
-
Seed colorectal cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[3]
-
Incubate the cells for 48 hours.[3]
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values by fitting the dose-response data to a nonlinear regression model.
Western Blotting for Histone Deacetylation
Objective: To assess the effect of this compound on the acetylation levels of histone H3.
Protocol:
-
Treat colorectal cancer cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24-48 hours).[3][4]
-
Lyse the cells with 1x SDS buffer and separate the proteins by SDS-PAGE.[4]
-
Transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against SIRT6, H3K9Ac, H3K18Ac, H3K56Ac, and a loading control (e.g., β-actin or total H3) overnight at 4°C.[4]
-
Incubate with the appropriate HRP-linked secondary antibodies.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for assessing protein expression and histone acetylation via Western blotting.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Implant colorectal cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20-30 mg/kg) or vehicle control via intraperitoneal injection on a specified schedule (e.g., every other day for 16 days).[3]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Ki67 staining, histone H3 deacetylation).[3]
Broader Therapeutic Potential and Future Directions
While the current body of research predominantly focuses on colorectal cancer, the fundamental role of SIRT6 in cellular processes suggests a broader therapeutic potential for this compound across various malignancies. For instance, a similar SIRT6 activator, MDL-800, has shown efficacy in non-small cell lung cancer (NSCLC) by retarding the G0/G1 cell cycle and enhancing the effects of EGFR-TKIs.[6]
This compound also exhibits anti-inflammatory and neuroprotective properties.[3][7] It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[3] In a mouse model of ischemic stroke, this compound reduced infarct size and improved neurological deficits.[3] This anti-inflammatory activity could be beneficial in the tumor microenvironment.
Future research should explore the efficacy of this compound in other cancer types, both as a monotherapy and in combination with existing treatments. Investigating its impact on the tumor microenvironment and its potential to overcome drug resistance are also critical areas for further study. As of now, there are no registered clinical trials specifically for this compound, indicating its current preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, demonstrating robust anti-tumor activity in colorectal cancer models through the activation of SIRT6. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical profile warrant further investigation and development. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound in oncology and beyond.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
MDL-811 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDL-811 has emerged as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a critical enzyme in regulating chromatin dynamics, DNA repair, and inflammation.[1] While direct experimental data on this compound in hallmark neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's remains nascent, its demonstrated neuroprotective and anti-inflammatory properties in models of ischemic stroke and neuroinflammation provide a strong rationale for its investigation in these complex disorders.[2] This document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data from relevant neurological models, details established experimental protocols, and visualizes the key signaling pathways and experimental workflows. The aim is to provide a foundational resource for researchers exploring the therapeutic potential of this compound in neurodegeneration.
Core Mechanism of Action: SIRT6 Activation
This compound functions as a selective allosteric activator of SIRT6, enhancing its deacetylase activity.[1] SIRT6 is a NAD+-dependent protein deacetylase that plays a crucial role in various cellular processes, including the regulation of gene expression, suppression of inflammation, and maintenance of genomic stability.[3][4] A deficit in SIRT6 has been observed in the aging human brain and is implicated in several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's disease.[5] The activation of SIRT6 by this compound is therefore a promising therapeutic strategy to counteract the cellular stresses and pathological processes underlying these diseases.
Quantitative Data from Neuroinflammation and Ischemic Stroke Models
The primary body of in vivo research on this compound in the central nervous system comes from studies on lipopolysaccharide (LPS)-induced neuroinflammation and experimental ischemic stroke. These models, while not direct representations of chronic neurodegenerative diseases, offer valuable insights into the compound's anti-inflammatory and neuroprotective efficacy.
| Model | Treatment Regimen | Key Findings | Reference |
| LPS-induced Neuroinflammation in Mice | 1 or 10 mg/kg this compound | Ameliorated sickness behaviors. | [2] |
| Ischemic Stroke in Mice | 1-10 mg/kg this compound (intravenous injection) | Markedly reduced brain injury, promoted long-term functional recovery, reduced infarct size, and improved neurological deficits.[1][2] | [1][2] |
| LPS-stimulated RAW264.7 Macrophages | 0.1-5 µM this compound | Inhibited TNF-α protein release and reduced the expression of inflammatory factors like TNF-α and IL-1β. | [1] |
| Primary Mouse Microglia | Not specified | Remarkably inhibited inflammatory response. | [2] |
| Human Monocytes from Ischemic Stroke Patients | Not specified | Exhibited strong anti-inflammatory effects. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies of this compound in neurological models.
In Vivo Ischemic Stroke Model
-
Animal Model: Adult male C57BL/6J mice are subjected to transient middle cerebral artery occlusion (tMCAO) to induce focal cerebral ischemia.
-
Drug Administration: this compound (1-10 mg/kg) or a vehicle control is administered via intravenous injection at specified time points post-reperfusion.[1]
-
Behavioral Assessment: Neurological deficits are scored at various time points (e.g., 24, 48, and 72 hours) post-ischemia. Long-term functional recovery can be assessed using tests such as the rotarod test and open-field test.[2]
-
Histological Analysis: At the study endpoint, brains are harvested. Infarct volume is measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed on brain sections to quantify markers of inflammation (e.g., Iba1 for microglia, CD16 for pro-inflammatory microglia) and neuronal damage.[1]
-
Biochemical Analysis: Brain tissue from the peri-infarct region is collected for quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., Arginase-1, CD206) genes.[1]
In Vitro Neuroinflammation Model
-
Cell Culture: RAW264.7 macrophages or primary mouse microglia are cultured under standard conditions.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1-5 µM) for a specified duration (e.g., 4 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA levels of inflammatory genes like Tnf-α and Il-1β.[1]
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of this compound in Neuroinflammation
The anti-inflammatory effects of this compound are mediated through a novel signaling cascade involving SIRT6, EZH2, and FOXC1.[2]
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical neurodegenerative disease model.
Logical Framework for Investigating this compound in Neurodegenerative Diseases
This diagram outlines the rationale for extending this compound research into Alzheimer's, Parkinson's, and Huntington's diseases, based on its known mechanisms and the shared pathologies of these conditions.
Future Directions and Conclusion
The SIRT6 activator this compound presents a compelling therapeutic candidate for neurodegenerative diseases. Its proven ability to mitigate neuroinflammation and confer neuroprotection in acute neurological injury models lays a solid foundation for its exploration in chronic conditions like Alzheimer's, Parkinson's, and Huntington's disease. The convergence of this compound's mechanism on pathways critically implicated in these disorders—namely inflammation, DNA damage, and cellular stress—warrants dedicated preclinical studies using established models of these specific diseases. Future research should focus on evaluating the efficacy of this compound in reducing hallmark pathologies, such as amyloid-beta and tau aggregation in Alzheimer's models, alpha-synucleinopathy in Parkinson's models, and mutant huntingtin toxicity in Huntington's models, while also assessing its impact on cognitive and motor functions. This technical guide serves as a starting point for the design and execution of such pivotal investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 5. The Role of Increased Expression of Sirtuin 6 in the Prevention of Premature Aging Pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MDL-811: A Potent Allosteric Activator of SIRT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-811 is a novel, potent, and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase. Exhibiting significant anti-tumor, anti-inflammatory, and neuroprotective properties, this compound has emerged as a critical pharmacological tool for investigating the therapeutic potential of SIRT6 activation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts in oncology, neuroinflammation, and other age-related diseases.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with the IUPAC name N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide | |
| CAS Number | 2275619-98-0 | [2] |
| Molecular Formula | C25H25BrCl2FN3O5S2 | [2] |
| Molecular Weight | 681.42 g/mol | [2] |
| SMILES | C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br | |
| InChI | InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1 | |
| Solubility | DMSO: 100 mg/mL (146.75 mM; requires sonication) | [2] |
| Appearance | Solid | [3] |
| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Pharmacological Properties and Biological Activity
This compound is a selective allosteric activator of SIRT6 with a half-maximal effective concentration (EC50) of 5.7 µM for SIRT6 deacetylation.[3][4] It demonstrates high selectivity for SIRT6 over other histone deacetylases (HDACs).[5] The primary mechanism of action of this compound involves the enhancement of SIRT6's catalytic activity, leading to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[2][5] This activity has been demonstrated in both in vitro and cellular assays.[5]
Anti-Cancer Activity
This compound exhibits broad antiproliferative effects against a panel of colorectal cancer (CRC) cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 4.7 to 61.0 µM.[4] In vivo studies using CRC xenograft models in nude mice have shown that this compound significantly suppresses tumor growth in a dose-dependent manner.[4]
Anti-Inflammatory and Neuroprotective Effects
This compound has demonstrated potent anti-inflammatory and neuroprotective activities. It can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[4] In animal models of ischemic stroke, this compound has been shown to reduce infarct size and improve neurological deficits.[4]
Pharmacokinetics
Pharmacokinetic studies in mice have revealed that this compound possesses significantly enhanced bioavailability compared to its predecessor, MDL-800, with a bioavailability (F%) of 92.96%.[4]
| Parameter | This compound (30 mg/kg, i.p.) | MDL-800 (30 mg/kg, i.p.) |
| Bioavailability (F%) | 92.96 | 71.33 |
Signaling Pathways
This compound-mediated activation of SIRT6 influences downstream signaling pathways, contributing to its therapeutic effects. Two key pathways have been identified: the EZH2/FOXC1 axis in neuroinflammation and the suppression of CYP24A1 in colorectal cancer.
EZH2/FOXC1 Signaling Pathway in Neuroinflammation
In the context of neuroinflammation, this compound-activated SIRT6 directly interacts with and deacetylates the Enhancer of zeste homolog 2 (EZH2). This deacetylation event leads to the upregulation of Forkhead box C1 (FOXC1) expression, which in turn modulates the inflammatory response.[5]
CYP24A1 Transcriptional Suppression in Colorectal Cancer
In colorectal cancer cells, the activation of SIRT6 by this compound leads to the suppression of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1) gene transcription.[4] This suppression enhances the anti-tumor activity of vitamin D3.[4] The precise mechanism involves SIRT6-mediated histone H3 deacetylation at the CYP24A1 gene locus.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
This assay measures the ability of this compound to enhance the deacetylase activity of SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys (FDL) substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the SIRT6 enzyme, FDL substrate, and NAD+ in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the EC50 value of this compound by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SIRT6 in a cellular context.
Materials:
-
HCT116 cells (or other relevant cell line)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blotting apparatus and reagents
-
Anti-SIRT6 antibody
-
Anti-loading control antibody (e.g., anti-β-actin)
Procedure:
-
Treat HCT116 cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 60°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature for the same duration.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble SIRT6 in each sample by Western blotting using an anti-SIRT6 antibody.
-
Use a loading control (e.g., β-actin) to normalize the data.
-
Plot the amount of soluble SIRT6 as a function of temperature for both this compound-treated and control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Histone Deacetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones in cells.
Materials:
-
CRC cell lines (e.g., HCT116)
-
This compound
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat CRC cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the acetylated histones and total histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone H3 levels.
In Vivo Colorectal Cancer Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 cells
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20-30 mg/kg) or vehicle control via i.p. injection according to a predetermined schedule (e.g., every other day).
-
Measure the tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki67 and histone acetylation marks).
Conclusion
This compound is a valuable research tool for elucidating the diverse biological roles of SIRT6 and a promising lead compound for the development of novel therapeutics. Its potent and selective activation of SIRT6 offers a new avenue for targeting diseases characterized by aberrant acetylation, including cancer, neuroinflammation, and metabolic disorders. The detailed information and protocols provided in this guide are intended to support and accelerate further investigations into the therapeutic potential of this compound and other SIRT6 activators.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Data: EC50 and IC50 Values
An In-depth Technical Guide on the Pharmacological Profile of MDL-811
This compound is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a critical enzyme in cellular metabolism, DNA repair, and inflammation.[1][2] This guide provides a comprehensive overview of the EC50 and IC50 values of this compound, details the experimental protocols used for these determinations, and illustrates the key signaling pathways influenced by this compound.
The following tables summarize the key efficacy and potency values for this compound in biochemical and cellular assays.
Table 1: EC50 Value for SIRT6 Activation
| Compound | Parameter | Value (μM) | Assay | Source |
| This compound | EC50 | 5.7 ± 0.8 | SIRT6 Deacetylation (FDL Assay) | [1][3] |
Table 2: IC50 Values for Antiproliferative Activity
This compound has demonstrated broad antiproliferative effects across various cancer cell lines.
| Cell Type | Cancer Type | IC50 Range (μM) | Assay | Source |
| Colorectal Cancer (CRC) Cell Lines (26 lines tested) | Colorectal Cancer | 4.7 - 61.0 | CCK-8 Cell Proliferation Assay | [1][2] |
Note: The IC50 values in CRC cell lines were found to negatively correlate with the protein levels of SIRT6.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
This biochemical assay is used to determine the direct activating effect of this compound on SIRT6 enzymatic activity.[4][5]
-
Reagents: Recombinant SIRT6 enzyme, acetylated peptide substrate (e.g., RHKK-Ac-AMC), this compound or DMSO (vehicle control), and a developer solution.[3][5]
-
Procedure:
-
The SIRT6 enzyme is pre-incubated with varying concentrations of this compound or DMSO for a short period (e.g., 5 minutes) at room temperature in a reaction buffer.[1]
-
The deacetylation reaction is initiated by adding the acetylated peptide substrate.
-
After a set incubation period, the developer solution is added. This solution contains a protease that digests the deacetylated peptide, releasing a fluorescent molecule (AMC).
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of deacetylation. EC50 values are calculated by fitting the dose-response data to a suitable function using software like GraphPad Prism.[5]
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to assess the antiproliferative effects of this compound on cancer cells.[1]
-
Cell Culture: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound or a DMSO control for a specified duration (e.g., 48 hours).[1]
-
Assay Procedure:
-
Following treatment, the CCK-8 reagent is added to each well.
-
The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt into a colored formazan product by cellular dehydrogenases.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are normalized to the DMSO-treated control cells, and IC50 values are calculated from the resulting dose-response curves.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to its target protein, SIRT6, within intact cells.[1]
-
Cell Treatment: HCT116 cells are incubated with this compound (e.g., 10 μM) or a DMSO control.[1]
-
Heating: The treated cells are then heated to a range of temperatures to induce protein denaturation.
-
Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Analysis: The amount of soluble SIRT6 remaining at each temperature is quantified by Western blotting.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. An increase in the melting temperature (Tm) of SIRT6 in this compound-treated cells compared to control cells indicates direct target engagement. This compound was found to increase the thermal stability of SIRT6.[1]
Signaling Pathways and Workflows
Visual diagrams help to clarify complex biological processes and experimental designs.
Caption: this compound activates SIRT6, leading to histone deacetylation and repression of the CYP24A1 gene, thereby inhibiting colorectal cancer (CRC) cell proliferation.
Caption: In neuroinflammation, this compound-activated SIRT6 deacetylates EZH2, which upregulates FOXC1 expression, leading to an anti-inflammatory effect.[6]
Caption: Experimental workflow for characterizing the activity of this compound from biochemical activation to cellular effects.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thno.org [thno.org]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of MDL-811: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-811 is a novel small-molecule allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase with significant therapeutic potential in oncology and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in models of colorectal cancer and ischemic stroke. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued development and potential translation to clinical settings. This guide provides a detailed overview of the known pharmacokinetic properties of this compound, including experimental methodologies and key findings from preclinical in vivo studies.
Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters for this compound are cited to be in supplementary materials of a key study, these supplementary files were not available in the public domain search results.[1] However, the study design provides a framework for the type of data generated. The table below summarizes the pharmacokinetic parameters that were determined in a preclinical mouse study.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Vehicle | Key Findings |
| Bioavailability (F%) | Intraperitoneal (IP) | 30 mg/kg | 5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0) | Reported as 92.96%[1] |
| Area Under the Curve (AUC) | Intravenous (IV) & IP | 20 mg/kg (IV), 30 mg/kg (IP) | 5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0) | Calculated using the linear trapezoidal rule.[1] |
| Plasma Concentration | IV & IP | 20 mg/kg (IV), 30 mg/kg (IP) | 5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0) | Measured at multiple time points up to 24 hours.[1] |
Experimental Protocols
The following section details the methodology employed in the pivotal preclinical pharmacokinetic study of this compound.
In Vivo Pharmacokinetic Study in Mice
A study was conducted to evaluate the pharmacokinetic properties of this compound in male C57BL/6J mice.[1]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Sex: Male
-
Age: Six weeks old
-
Group Size: 5 mice per group[1]
Drug Administration:
-
Formulation: this compound was dissolved in a vehicle consisting of 5% DMSO, 10% Solutol, and 85% saline. The pH of the formulation was adjusted to a range of 7.0-8.0.[1]
-
Routes and Doses:
Sample Collection:
-
Matrix: Plasma
-
Time Points: Plasma samples were collected at 5 minutes, 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours post-administration.[1]
-
Procedure: Mice were sacrificed at each time point for the collection of plasma samples.[1]
Bioanalytical Method:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed to determine the concentration of this compound in the plasma samples.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated from the mean plasma concentration-time profiles using Analyst Software 1.6. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The bioavailability following IP administration was determined by comparing the dose-normalized AUC from the IP route to that of the IV route.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the preclinical pharmacokinetic study of this compound.
Caption: Workflow of the in vivo pharmacokinetic study of this compound in mice.
ADME Pathway
This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound based on the available data.
Caption: Conceptual ADME pathway for this compound.
References
MDL-811: A Technical Whitepaper on Bioavailability and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the bioavailability and in vivo efficacy of MDL-811, a selective allosteric activator of the NAD+-dependent deacetylase SIRT6. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.
Core Data Summary
Bioavailability
This compound has demonstrated significantly enhanced bioavailability compared to its predecessor, MDL-800.[1]
| Compound | Administration Route | Bioavailability (F%) |
| This compound | Intraperitoneal (IP) | 92.96% [1] |
| MDL-800 | Intraperitoneal (IP) | 71.33%[1] |
| MDL-800 | Intraperitoneal (IP) | 73.6%[2] |
In Vitro Activity
This compound is a potent activator of SIRT6 deacetylase activity.
| Assay | Metric | Value |
| SIRT6 Deacetylation | EC50 | 5.7 ± 0.8 μM[1][3] |
| Colorectal Cancer Cell Proliferation | IC50 | 4.7 to 61.0 μM[1][3] |
In Vivo Efficacy
This compound has shown robust anti-tumor activity in multiple in vivo models of colorectal cancer (CRC).[1][4]
| Model | Treatment | Dosage | Outcome |
| HCT116 Cell Line-Derived Xenograft (CDX) | This compound | 20-30 mg/kg (IP, every other day for 16 days)[3] | Dose-dependent suppression of tumor growth.[3][5] |
| Patient-Derived Xenografts (PDX) | This compound | Not specified | Demonstrated anti-tumor efficacy.[1][4] |
| APCmin/+ Spontaneous CRC Model | This compound | Not specified | Demonstrated anti-tumor efficacy.[1][4] |
This compound has also demonstrated neuroprotective effects in a mouse model of ischemic stroke.[3][6]
| Model | Treatment | Dosage | Outcome |
| Ischemic Stroke Mouse Model | This compound | 1-10 mg/kg (IV, 3 times)[3] | Reduced infarct size and improved neurological deficits.[3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Colorectal Cancer
This compound allosterically activates SIRT6, leading to the deacetylation of histone H3 at lysines 9, 18, and 56. This epigenetic modification results in the transcriptional repression of target genes, including CYP24A1, a newly identified target in colorectal cancer. The downregulation of CYP24A1 contributes to the anti-proliferative effects of this compound.
Caption: this compound activates SIRT6, leading to histone deacetylation and repression of CYP24A1, thus inhibiting colorectal cancer proliferation.
This compound Anti-Inflammatory and Neuroprotective Pathway
In the context of neuroinflammation and ischemic stroke, this compound-activated SIRT6 interacts with and deacetylates EZH2 (Enhancer of zeste homolog 2).[6] This deacetylation allows EZH2 to bind to the promoter of Foxc1 (Forkhead box C1) and upregulate its expression, leading to anti-inflammatory effects.[6]
Caption: this compound activates SIRT6, leading to EZH2 deacetylation, Foxc1 upregulation, and subsequent inhibition of neuroinflammation.
Experimental Workflow for In Vivo Efficacy Testing
The in vivo anti-tumor efficacy of this compound is typically evaluated using xenograft models.
Caption: Workflow for assessing the in vivo efficacy of this compound in a cell line-derived xenograft model.
Detailed Experimental Protocols
SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
This assay biochemically evaluates the ability of this compound to enhance the deacetylase activity of SIRT6.
-
Reagents: Recombinant human SIRT6, Fluor de Lys-SIRT6 substrate (e.g., RHKK-Ac-AMC), this compound, NAD+, developer solution.
-
Procedure:
-
Reactions are set up in a 96-well plate containing SIRT6 enzyme, NAD+, and varying concentrations of this compound.
-
The Fluor de Lys-SIRT6 substrate is added to initiate the reaction.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Data is analyzed to determine the EC50 of this compound.[1][4]
-
Western Blot Analysis for Histone Deacetylation
This method is used to assess the effect of this compound on the deacetylation of histone H3 in cells and tissues.
-
Procedure:
-
HCT116 cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[1]
-
For in vivo samples, xenograft tumor tissues are harvested and homogenized.[5]
-
Histones are extracted from the cell or tissue lysates.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against specific acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a loading control).[1]
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Cell Proliferation Assay (CCK-8)
This assay determines the inhibitory effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Colorectal cancer cell lines are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of this compound concentrations for a set period (e.g., 48 hours).[1]
-
A CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated relative to DMSO-treated control cells, and the IC50 values are determined.[1]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice are typically used.
-
Procedure:
-
Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal injection at specified doses and schedules (e.g., 20-30 mg/kg every other day).[3] The control group receives a vehicle solution.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting.[5]
-
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: C57BL/6J mice are often used.[2]
-
Procedure:
-
This compound is administered via different routes, including intravenous (IV) bolus and intraperitoneal (IP) injection.[2]
-
Blood samples are collected at various time points after administration.
-
The concentration of this compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[2]
-
Pharmacokinetic parameters, such as the area under the curve (AUC) and half-life, are calculated.
-
Bioavailability (F%) is calculated as the ratio of the AUC from the IP route to the AUC from the IV route, normalized for the dose.[1][2]
-
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MDL-811 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MDL-811, a selective allosteric activator of Sirtuin 6 (SIRT6), in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its anti-proliferative and anti-inflammatory effects.
Introduction to this compound
This compound is a potent and selective small-molecule activator of SIRT6, a NAD⁺-dependent protein deacetylase.[1] It has demonstrated significant anti-tumor, anti-inflammatory, and neuroprotective properties in a variety of preclinical models. The primary mechanism of action of this compound is the allosteric activation of SIRT6, leading to the deacetylation of histone and non-histone protein substrates. This modulation of protein acetylation plays a crucial role in regulating gene expression, DNA repair, and cellular metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (SIRT6 Activation) | 5.7 µM | Biochemical Assay | [1] |
| IC₅₀ (Cell Proliferation) | 4.7 - 61.0 µM | Colorectal Cancer Cell Lines | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Concentration Range | Cell Line | Observation | Reference |
| Histone Deacetylation | 0 - 20 µM | Colorectal Cancer Cells | Dose-dependent decrease in H3K9Ac, H3K18Ac, H3K56Ac | [1] |
| Anti-inflammatory Activity | 0.1 - 5 µM | RAW264.7 Macrophages | Inhibition of LPS-induced TNF-α release | [1] |
| Cell Cycle Arrest | 5 - 10 µM | Colorectal Cancer Cells | G0/G1 phase arrest | |
| Target Engagement (CETSA) | 10 µM | HCT116 | Increased thermal stability of SIRT6 |
Signaling Pathways of this compound
This compound exerts its biological effects through the activation of SIRT6, which in turn modulates distinct downstream signaling pathways in different cellular contexts.
In colorectal cancer, this compound activates SIRT6, leading to the deacetylation of histones H3 at lysines 9, 18, and 56. This epigenetic modification results in the transcriptional repression of genes such as Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), which is implicated in cancer cell proliferation.[2][3][4][5]
In the context of neuroinflammation, this compound-activated SIRT6 deacetylates the non-histone protein Enhancer of zeste homolog 2 (EZH2).[6][7] This deacetylation event enhances the binding of EZH2 to the promoter of Forkhead box C1 (FOXC1), leading to its transcriptional upregulation and subsequent suppression of inflammatory responses.[6][7]
Experimental Protocols
Cell Culture
HCT116 Human Colorectal Carcinoma Cells
-
Growth Medium: McCoy's 5a Medium Modified (ATCC 30-2007) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9][10][11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8][10][11]
-
Subculturing: Passage cells at 70-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete growth medium, and re-seed at a ratio of 1:2 to 1:4.[11]
RAW264.7 Mouse Macrophage Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC 30-2002) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13][14]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[14]
-
Subculturing: Passage cells at 80-90% confluency. Scrape cells from the flask surface, gently pipette to create a single-cell suspension, and re-seed at a ratio of 1:3 to 1:6.[14]
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Viability/Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Histone Deacetylation
This protocol is for detecting changes in histone H3 acetylation levels upon this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels (15% acrylamide recommended for histone separation)
-
Nitrocellulose or PVDF membranes (0.2 µm pore size recommended)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested starting dilutions: anti-H3K9Ac (1:1000), anti-H3K18Ac (1:1000), anti-H3K56Ac (1:1000-1:5000).[15][16][17][18][19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate the association of SIRT6 with specific genomic loci and the resulting changes in histone acetylation.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100)[20]
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.5 mM EGTA, 1% SDS)[21]
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)[21][22]
-
High Salt Wash Buffer (e.g., ChIP Dilution Buffer with 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
-
TE Buffer
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)[21]
-
Proteinase K
-
SIRT6 antibody or histone modification-specific antibodies
-
Protein A/G agarose or magnetic beads
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the antibody of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the immunoprecipitated DNA and analyze by qPCR or sequencing.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to SIRT6 in intact cells.
Procedure:
-
Treat HCT116 cells with 10 µM this compound or vehicle (DMSO) for 4 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the soluble fraction by western blot for the presence of SIRT6. An increase in the amount of soluble SIRT6 at higher temperatures in the this compound-treated samples indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on sirtuin family genes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer [thno.org]
- 6. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 9. HCT 116 Cell Complete Medium [procellsystem.com]
- 10. encodeproject.org [encodeproject.org]
- 11. elabscience.com [elabscience.com]
- 12. rwdstco.com [rwdstco.com]
- 13. RAW 264.7 Cell Complete Medium [procellsystem.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. Histone H3K56ac Polyclonal Antibody (39281) [thermofisher.com]
- 16. Histone H3K18ac Polyclonal Antibody (39129) [thermofisher.com]
- 17. Histone H3K9ac Recombinant Monoclonal Antibody (91103) [thermofisher.com]
- 18. H3K56ac Polyclonal Antibody (PA5-40101) [thermofisher.com]
- 19. Acetyl-Histone H3 (Lys56) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. encodeproject.org [encodeproject.org]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Chromatin Immunoprecipitation (ChIP) Dilution Buffer For use in the Chromatin Immunoprecipitation Assays. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for MDL-811 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDL-811 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[2] this compound has demonstrated therapeutic potential in preclinical studies for conditions such as colorectal cancer and ischemic stroke due to its anti-inflammatory, anti-tumor, and neuroprotective properties.[1][3] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell proliferation, SIRT6 activity, and inflammatory responses.
Data Presentation
The optimal concentration of this compound for in vitro studies is application-dependent. The following tables summarize the effective concentrations of this compound from various published studies.
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Assay Type | Cell Line/System | Concentration Range | Effect |
| SIRT6 Activation (Biochemical) | Recombinant SIRT6 | EC50: 5.7 µM | Allosteric activation |
| Cell Proliferation Inhibition | Colorectal Cancer Cell Lines | IC50: 4.7 - 61.0 µM | Inhibition of cell growth |
| Histone Deacetylation | Colorectal Cancer Cell Lines | 0 - 20 µM | Dose-dependent decrease in H3K9Ac, H3K18Ac, H3K56Ac |
| Anti-inflammatory Activity | RAW264.7 Macrophages | 0.1 - 5 µM | Inhibition of LPS-induced TNF-α and IL-1β release |
| Cellular Thermal Shift Assay (CETSA) | HCT116 | 10 µM | Target engagement and stabilization of SIRT6 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium
Stock Solution Preparation (e.g., 10 mM):
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium or PBS.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (Colorectal Cancer Cells)
This protocol is adapted from a study on the anti-proliferative effects of this compound on colorectal cancer (CRC) cells.[4]
Materials:
-
CRC cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
-
Microplate reader
Protocol:
-
Seed CRC cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0-100 µM.[3] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[4]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Deacetylation
This protocol describes the detection of changes in histone H3 acetylation levels in response to this compound treatment, a direct measure of SIRT6 activation in cells.
Materials:
-
Cell line of interest (e.g., HCT116, HEK293T)
-
6-well cell culture plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)[5]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone retention)[5][6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9, Lys18, Lys56), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete DMEM with 10% FBS
-
24-well cell culture plates
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-1β
Protocol:
-
Seed RAW264.7 cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for 1-4 hours.[3] Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include a negative control group without LPS stimulation.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
To assess cell viability and rule out cytotoxicity-mediated effects, perform a parallel MTT or CCK-8 assay as described in Protocol 2.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing this compound's effect on cell proliferation.
Logical Relationship for Anti-inflammatory Assay
Caption: Logic of the in vitro anti-inflammatory assay.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for MDL-811 in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MDL-811, a selective allosteric activator of Sirtuin 6 (SIRT6), in a colorectal cancer (CRC) xenograft model. The protocols detailed below are based on established preclinical studies and are intended to facilitate research into the anti-tumor efficacy and mechanism of action of this compound.
Introduction
This compound is a potent and selective small-molecule activator of SIRT6, a Class III histone deacetylase that plays a crucial role in tumorigenesis.[1] In colorectal cancer, SIRT6 expression is often downregulated, and its activation has been shown to suppress tumor growth.[1][2] this compound exhibits anti-proliferative effects on various CRC cell lines and has demonstrated significant anti-tumor activity in in vivo xenograft models.[1][3] This document outlines the protocols for evaluating this compound in a CRC xenograft model, including in vitro characterization and in vivo efficacy studies.
Data Presentation
In Vitro Activity of this compound on Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration | Reference |
| HCT116 | 4.7 - 61.0 (range across multiple CRC cell lines) | Proliferation Assay | 48 hours | [4] |
In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Nude Mice | HCT116 | 20-30 mg/kg, intraperitoneal injection, every other day | 16 days | Significantly suppressed tumor growth, reduced Ki67 staining, increased histone H3 deacetylation (H3K9Ac, H3K18Ac, H3K56Ac) | [1][5] |
| Patient-Derived Xenograft (PDX) | N/A | 30 mg/kg, intraperitoneal injection, every other day | 12 days | Demonstrated in vivo anti-tumor efficacy | [1] |
Signaling Pathway
The primary mechanism of action of this compound in colorectal cancer involves the allosteric activation of SIRT6. This leads to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][3] This epigenetic modification results in the transcriptional repression of downstream target genes involved in cancer cell proliferation and survival, such as CYP24A1 and Survivin.[1][6] The PI3K/AKT pathway is an upstream regulator of SIRT6, where AKT inhibition can lead to the activation of FoxO3a, a transcription factor that can upregulate SIRT6 expression.[6][7][8]
Experimental Workflow
A typical experimental workflow for evaluating this compound in a colorectal cancer xenograft model involves initial in vitro characterization followed by in vivo efficacy studies.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) wells.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is for assessing the effect of this compound on the acetylation status of histone H3.
Materials:
-
CRC cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K18, anti-acetyl-H3K56, anti-total H3, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse this compound treated and control CRC cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to total H3 and a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the binding of SIRT6 to the promoter regions of its target genes.
Materials:
-
CRC cells treated with this compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-SIRT6 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., CYP24A1)
Procedure:
-
Crosslink protein-DNA complexes in this compound treated and control cells with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-SIRT6 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes to quantify enrichment.
Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous CRC xenograft model and treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
HCT116 colorectal cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., 5% DMSO, 30% PEG-400, and 65% saline)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Harvest HCT116 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Prepare the this compound formulation at the desired concentration (e.g., 20-30 mg/kg).
-
Administer this compound or vehicle via intraperitoneal injection every other day for 16 days.
-
Measure tumor volume with calipers and record body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., immunohistochemistry for Ki67 and histone acetylation).
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fumj.journals.ekb.eg [fumj.journals.ekb.eg]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SIRT6, a novel direct transcriptional target of FoxO3a, mediates colon cancer therapy [thno.org]
- 7. SIRT6, a novel direct transcriptional target of FoxO3a, mediates colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols: MDL-811 for Western Blot Analysis of H3K9ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating chromatin structure and gene expression. The acetylation of lysine 9 on histone H3 (H3K9ac) is a key epigenetic mark associated with active transcription. Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that removes the acetyl group from H3K9ac, leading to transcriptional repression. Dysregulation of SIRT6 activity and H3K9ac levels has been implicated in various diseases, including cancer.
MDL-811 is a novel, selective, allosteric activator of SIRT6.[1] By enhancing SIRT6 activity, this compound leads to a dose-dependent decrease in H3K9ac levels.[1][2] This makes this compound a valuable tool for studying the role of SIRT6 and H3K9ac in cellular processes and a potential therapeutic agent for diseases such as colorectal cancer.[2][3]
These application notes provide a detailed protocol for utilizing this compound to modulate H3K9ac levels and analyze these changes using Western blotting.
Signaling Pathway of this compound Action
This compound functions as an allosteric activator of the SIRT6 enzyme. This activation enhances the deacetylase activity of SIRT6, which specifically targets acetylated histone H3 at lysine 9 (H3K9ac). The removal of the acetyl group from H3K9 results in deacetylated H3K9, leading to chromatin condensation and transcriptional repression of target genes.
Caption: Mechanism of this compound action on H3K9ac.
Experimental Protocols
Western Blot Analysis of H3K9ac Levels Following this compound Treatment
This protocol outlines the steps for treating cells with this compound, preparing nuclear extracts, and performing a Western blot to detect changes in H3K9ac levels.
Materials:
-
This compound (MedchemExpress)[1]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear extraction kit (optional, for higher purity)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., Proteintech, 1:5000 dilution)[4]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis of H3K9ac.
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For nuclear extracts, follow the manufacturer's protocol for your chosen nuclear extraction kit. A high salt/sonication protocol is recommended for chromatin-bound proteins.[5]
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg of nuclear extract) per lane on an SDS-PAGE gel.[5]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9ac antibody (e.g., 1:1000 dilution) and anti-Histone H3 antibody (as a loading control) overnight at 4°C.[4][6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K9ac signal to the Histone H3 signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on H3K9ac levels in a colorectal cancer cell line.
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Relative H3K9ac Level (Normalized to H3) |
| 0 (Vehicle) | 48 | HCT116 | 1.00 |
| 5 | 48 | HCT116 | Decreased |
| 10 | 48 | HCT116 | Further Decreased |
| 20 | 48 | HCT116 | Substantially Decreased |
Note: This table represents expected qualitative results based on published data.[2] Actual quantitative values will vary depending on the specific experimental conditions.
Conclusion
This compound is a potent and selective activator of SIRT6 that can be effectively used to study the role of H3K9ac in various biological processes. The provided Western blot protocol offers a reliable method for researchers to investigate the dose-dependent effects of this compound on H3K9ac levels in their specific models. This tool is invaluable for professionals in basic research and drug development focused on epigenetics and related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in gene expression levels caused by H3K9me3/H3K9ac modifications are associated with BmCPV infection in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H3K9ac antibody (mAb) (Clone 2G1F9) | Proteintech [ptglab.com]
- 6. Histone isolation and western blotting [bio-protocol.org]
Application Note: Assessing the Sirtuin 6 (SIRT6) Activating Potential of MDL-811 with a Fluorometric Deacetylase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDL-811 is a novel, selective, and allosteric activator of Sirtuin 6 (SIRT6), a member of the class III NAD+-dependent protein deacetylase family.[1][2][3][4] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, by deacetylating histone and non-histone proteins. Specifically, it targets histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2][5] Due to its significant role in cellular homeostasis, the modulation of SIRT6 activity is a promising therapeutic strategy for various diseases, including cancer and neuroinflammatory disorders.[3][5][6] This application note provides a detailed protocol for assessing the in vitro activity of this compound on SIRT6 using a commercially available fluorometric deacetylase assay.
Principle of the Assay
The fluorometric deacetylase assay provides a sensitive and straightforward method for measuring the enzymatic activity of SIRT6. The assay is based on a two-step reaction:
-
Deacetylation: Recombinant SIRT6 enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore. In the presence of the cofactor NAD+, SIRT6 deacetylates the lysine residue on the substrate.
-
Fluorophore Release: A developer solution is added, which specifically recognizes the deacetylated lysine and cleaves the peptide, releasing the fluorophore.
The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT6. By comparing the fluorescence in the presence and absence of this compound, its activating effect on SIRT6 can be quantified.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human SIRT6 | Example Corp. | SIRT6-123 | -80°C |
| Fluorometric Deacetylase Assay Kit | Example Corp. | DA-456 | -20°C |
| This compound | MedChemExpress | HY-136372 | -20°C |
| NAD+ | Sigma-Aldrich | N0632 | -20°C |
| Trichostatin A | Sigma-Aldrich | T8552 | -20°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plate | Corning | 3603 | Room Temperature |
Table 2: Example Data for this compound Activation of SIRT6
| Compound | Concentration (µM) | Average Fluorescence (RFU) | Fold Activation |
| Vehicle (DMSO) | - | 500 | 1.0 |
| This compound | 1 | 1250 | 2.5 |
| This compound | 5 | 3500 | 7.0 |
| This compound | 10 | 7500 | 15.0 |
| This compound | 25 | 11000 | 22.0 |
| This compound | 50 | 11250 | 22.5 |
| Trichostatin A (Inhibitor Control) | 10 | 150 | 0.3 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the instructions provided with the fluorometric deacetylase assay kit.
-
SIRT6 Enzyme Solution: Thaw the recombinant human SIRT6 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 100 ng/µL) in assay buffer. Keep on ice.
-
Substrate Solution: Reconstitute the fluorogenic substrate in DMSO to create a stock solution, as per the kit's protocol. Dilute the stock solution to the working concentration in assay buffer.
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer. The final concentration in the reaction should be optimized (typically 0.5-1 mM).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the assay.
-
Inhibitor Control: Prepare a stock solution of Trichostatin A (a general HDAC inhibitor, though less effective against sirtuins, it can serve as a negative control for the assay system) or a known SIRT6 inhibitor in DMSO. Dilute to the desired final concentration in assay buffer.
-
Developer Solution: Prepare the developer solution as instructed in the assay kit manual.
Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well black, flat-bottom plate in the specified order:
-
25 µL of Assay Buffer (for blank wells) or compound dilutions (this compound, vehicle control, inhibitor control).
-
5 µL of NAD+ solution.
-
10 µL of diluted SIRT6 enzyme solution. For the "no enzyme" control, add 10 µL of assay buffer.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the diluted substrate solution to all wells.
-
Incubation: Mix the plate by gentle tapping and incubate for 60 minutes at 37°C, protected from light.
-
Stop Reaction and Develop Signal: Add 50 µL of the developer solution to each well.
-
Final Incubation: Incubate the plate for 15 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Calculate Fold Activation: Divide the average fluorescence of the this compound treated wells by the average fluorescence of the vehicle (DMSO) control wells.
-
Determine EC50: Plot the fold activation as a function of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation). This compound has been reported to have an EC50 of 5.7 µM for SIRT6 activation.[2]
Mandatory Visualizations
Caption: Workflow for assessing this compound activity on SIRT6.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDL-811 Vehicle Preparation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-811 is a selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Due to its therapeutic potential in diseases like colorectal cancer and ischemic stroke, preclinical in vivo studies are essential to evaluate its efficacy and safety.[1][2] This document provides a detailed protocol for the preparation of a suitable vehicle for the intraperitoneal (IP) injection of this compound in rodent models, based on established methodologies from preclinical research.
This compound is a hydrophobic compound, which necessitates a specific vehicle formulation to ensure its solubility and bioavailability for in vivo administration.[4][5] A commonly used and effective vehicle for this compound involves a co-solvent system to maintain the compound in solution upon injection into the aqueous environment of the peritoneal cavity.
Quantitative Data Summary
For reproducible and accurate in vivo studies, careful consideration of the formulation components is critical. The following table summarizes a successfully utilized vehicle composition for this compound administration.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Route of Administration | Intraperitoneal (IP) Injection | [1][2] |
| Vehicle Composition | 5% DMSO, 10% Solutol, 85% Saline | [1] |
| pH of final solution | 7.0 - 8.0 | [1] |
| Typical Dosage (mice) | 20 - 30 mg/kg | [1][2][6] |
| Solubility of this compound | Soluble in DMSO (100 mg/mL) | [7] |
Experimental Protocol: Vehicle Preparation for Intraperitoneal Injection
This protocol details the step-by-step procedure for preparing a 1 mL solution of this compound for intraperitoneal injection. Adjust volumes as needed for the required final concentration and total volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile Saline (0.9% NaCl), injectable grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
pH meter or pH strips
-
Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final formulation needed based on the number of animals and the dosage. For a 20 mg/kg dose in a 20 g mouse, with an injection volume of 100 µL, the final concentration would be 4 mg/mL.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 5% final concentration (e.g., 50 µL for a 1 mL final volume).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
-
Add Solutol:
-
To the this compound/DMSO solution, add the calculated volume of Solutol to achieve a 10% final concentration (e.g., 100 µL for a 1 mL final volume).
-
Vortex the mixture until it is homogeneous.
-
-
Add Saline:
-
Gradually add the sterile saline to the mixture while vortexing to achieve an 85% final concentration (e.g., 850 µL for a 1 mL final volume). Add the saline dropwise to prevent precipitation of the compound.
-
-
Adjust pH:
-
Measure the pH of the final solution using a calibrated pH meter or pH strips.
-
If necessary, adjust the pH to the 7.0-8.0 range using sterile 0.1 N NaOH (to increase pH) or 0.1 N HCl (to decrease pH). Add the acid or base dropwise and vortex between additions.
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any precipitation or particulates. The solution should be clear.
-
The prepared formulation should be used immediately or stored under appropriate conditions (protected from light and at a controlled temperature) if stability data is available. It is recommended to prepare the formulation fresh for each experiment.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Vehicle Preparation
Caption: Workflow for preparing this compound vehicle for intraperitoneal injection.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound as a SIRT6 activator.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
Animal Models for Studying the Therapeutic Effects of MDL-811
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-811 is a selective, allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1] Emerging research has highlighted the therapeutic potential of this compound in various disease contexts, primarily attributed to its anti-inflammatory, anti-tumor, and neuroprotective properties.[1] These application notes provide detailed protocols for utilizing relevant animal models to investigate the in vivo effects of this compound. The described models are instrumental in preclinical research for evaluating the efficacy and mechanism of action of this promising SIRT6 activator.
Mechanism of Action of this compound
This compound enhances the deacetylase activity of SIRT6, leading to the removal of acetyl groups from histone and non-histone proteins.[2] A primary mechanism involves the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac), which plays a crucial role in regulating gene expression.[1][2]
In the context of colorectal cancer (CRC) , this compound-mediated activation of SIRT6 leads to the transcriptional repression of key target genes, including Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), thereby inhibiting cancer cell proliferation.[2][3]
In neuroinflammatory and ischemic stroke settings, this compound activates SIRT6, which in turn deacetylates and interacts with the Enhancer of zeste homolog 2 (EZH2). This interaction upregulates the expression of Forkhead box protein C1 (FOXC1), a key regulator of inflammation.[4][5]
Animal Models for Colorectal Cancer
Cell Line-Derived Xenograft (CDX) Model
The CDX model is a fundamental tool for assessing the anti-tumor efficacy of this compound using established human colorectal cancer cell lines.
Experimental Protocol:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Strain: Female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 20 mg/kg or 30 mg/kg every other day for 16 days. The vehicle control group receives injections of the vehicle solution.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Perform histological and immunohistochemical analyses on tumor tissues to assess markers of proliferation (e.g., Ki67) and SIRT6 activity (e.g., H3K9ac, H3K18ac, H3K56ac).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |
| This compound | 20 | i.p. | 16 days | Significant reduction observed | Significant reduction observed |
| This compound | 30 | i.p. | 16 days | Significant reduction observed | Significant reduction observed |
Patient-Derived Xenograft (PDX) Model
PDX models offer a more clinically relevant platform by using tumor tissues directly from colorectal cancer patients, thereby preserving the heterogeneity of the original tumor.
Experimental Protocol:
-
Tumor Source: Freshly resected tumor tissue from colorectal cancer patients.
-
Animal Strain: Immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Surgically implant small fragments of the patient's tumor tissue subcutaneously into the flank of the mice.
-
Tumor Propagation: Once the initial tumors (F0 generation) reach a suitable size, they can be passaged to subsequent generations of mice (F1, F2, etc.) for expansion.
-
Treatment Protocol: Once tumors are established and have reached a predetermined size, follow the same treatment and monitoring protocol as described for the CDX model, typically using a dose of 30 mg/kg of this compound administered intraperitoneally every other day for 12 days.
-
Endpoint Analysis: Similar to the CDX model, analyze tumor growth, weight, and relevant biomarkers upon completion of the study.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Outcome |
| This compound | 30 | i.p. | 12 days | Strong tumor regression observed in two different PDX models. |
APCmin/+ Spontaneous Colorectal Cancer Model
The APCmin/+ mouse model harbors a mutation in the Apc gene, leading to the spontaneous development of multiple intestinal adenomas, closely mimicking human familial adenomatous polyposis.
Experimental Protocol:
-
Animal Strain: C57BL/6J-ApcMin/+ mice.
-
Treatment Initiation: Begin treatment when the mice are at an age where polyp formation is known to initiate (e.g., 6-8 weeks).
-
This compound Administration: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection every two days for 12 weeks.
-
Endpoint Analysis: At the end of the 12-week treatment period, euthanize the mice and carefully dissect the entire small intestine and colon. Count and measure the size of all polyps. Perform histological analysis to assess the grade of dysplasia.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Outcome |
| This compound | 20 | i.p. | 12 weeks | Significant reduction in the number and size of intestinal adenomas. |
Animal Model for Ischemic Stroke
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Experimental Protocol:
-
Animal Strain: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure (Intraluminal Suture MCAO):
-
Anesthetize the mouse with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60 minutes for transient MCAO, after which the suture is withdrawn to allow for reperfusion.
-
-
This compound Administration: Administer this compound intravenously at doses ranging from 1-10 mg/kg. The timing of administration can be varied to assess therapeutic potential (e.g., immediately after reperfusion and at subsequent time points).
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized neurological scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: At the study endpoint, euthanize the mice and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological and Molecular Analysis: Perform immunohistochemistry to assess neuronal death, inflammation (e.g., microglial activation), and the expression of SIRT6 and its downstream targets in the peri-infarct region.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome |
| This compound | 1-10 | i.v. | Reduced infarct size and improved neurological deficits. |
Animal Model for Neuroinflammation
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the anti-inflammatory effects of this compound in the central nervous system.
Experimental Protocol:
-
Animal Strain: Male C57BL/6 mice.
-
LPS Administration: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) either as a pretreatment before LPS administration or as a treatment after the inflammatory insult.
-
Behavioral Assessment: Monitor for sickness behavior, including reduced locomotor activity and social interaction, at various time points after LPS injection.
-
Molecular Analysis: At the study endpoint (e.g., 24 hours post-LPS), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and serum.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain and serum using ELISA or qPCR.
-
Assess microglial activation in the brain using immunohistochemistry for markers like Iba1.
-
Analyze the expression of SIRT6, EZH2, and FOXC1 in brain tissue via Western blotting or qPCR.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome |
| This compound | (e.g., 10) | i.p. | Ameliorated sickness behaviors and reduced the expression of pro-inflammatory cytokines in the brain. |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in colorectal cancer.
Caption: this compound signaling in neuroinflammation.
Caption: Workflow for CDX model studies.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the therapeutic effects of the SIRT6 activator, this compound. These in vivo systems are essential for elucidating the compound's efficacy, mechanism of action, and potential for clinical translation in colorectal cancer, ischemic stroke, and neuroinflammatory disorders. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable preclinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Impact of MDL-811 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and measuring the impact of MDL-811, a selective allosteric activator of Sirtuin 6 (SIRT6), on gene expression. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the therapeutic potential of this compound in various disease models.
This compound has demonstrated significant anti-inflammatory, anti-tumor, and neuroprotective properties.[1] Its mechanism of action is centered on the activation of SIRT6, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[2][3] SIRT6 plays a crucial role in regulating chromatin dynamics, DNA repair, and metabolism.[4] By enhancing SIRT6's deacetylase activity, particularly on histone H3 at lysines 9, 18, and 56 (H3K9Ac, H3K18Ac, and H3K56Ac), this compound modulates the transcription of various target genes.[1][2]
Data Presentation: Quantitative Impact of this compound on Gene Expression
The following tables summarize the quantitative effects of this compound on gene expression and cellular processes as reported in preclinical studies.
Table 1: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines [1]
| Cell Line | IC50 (µM) |
| HCT116 | 4.7 - 61.0 |
| Various CRC Lines | 4.7 - 61.0 |
Table 2: Effect of this compound on Histone H3 Deacetylation in Colorectal Cancer Cell Lines [1]
| Histone Mark | Effect | Cell Lines | This compound Concentration | Duration |
| H3K9Ac | Decreased | Colorectal Cancer | 0-20 µM | 0-48 h |
| H3K18Ac | Decreased | Colorectal Cancer | 0-20 µM | 0-48 h |
| H3K56Ac | Decreased | Colorectal Cancer | 0-20 µM | 0-48 h |
Table 3: this compound-Mediated Regulation of Gene Expression
| Gene | Regulation | Cell Type/Model | Disease Context |
| CYP24A1 | Suppression | HCT116 (CRC) | Colorectal Cancer |
| TNF-α | Reduced Expression | RAW264.7 Macrophages | Inflammation |
| IL-1β | Reduced Expression | RAW264.7 Macrophages | Inflammation |
| Arginase1 | Enhanced Expression | Ischemic Stroke Model | Neuroinflammation |
| CD206 | Enhanced Expression | Ischemic Stroke Model | Neuroinflammation |
| Foxc1 | Upregulated | RAW264.7, Primary Microglia | Neuroinflammation |
| LDHA, PDK1, PKM2, GLUT1 | Reduced Expression | CRC Cells | Colorectal Cancer |
| PCNA, CCNA2, CDC2, CDC25C | Reduced Expression | CRC Cells | Colorectal Cancer |
| MTOR, AKT1, AKT2 | Reduced Expression | CRC Cells | Colorectal Cancer |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its impact on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MDL-811 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with MDL-811, a selective allosteric activator of SIRT6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL, though achieving this may require sonication and gentle warming.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. However, you must always run a vehicle control to account for any effects of the solvent.
-
Use a surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2][3] A final concentration of 0.01-0.1% is a good starting point.
-
Complexation with cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]
Q3: What are the suggested formulations for in vivo animal studies with this compound?
A3: Several formulations have been suggested for the in vivo administration of this compound, typically for intraperitoneal or intravenous injection.[6] It is crucial to ensure the final solution is clear and free of particulates before administration. The proportion of co-solvents should be kept as low as possible, and the vehicle should be tested for tolerability in the animal model.
Troubleshooting Guide
Issue 1: this compound stock solution in DMSO is not fully dissolving.
-
Possible Cause: Insufficient energy to break the crystal lattice.
-
Solution:
Issue 2: Precipitation occurs over time in the prepared in vivo formulation.
-
Possible Cause: The formulation is thermodynamically unstable, and the compound is crashing out of the solution.
-
Solution:
-
Prepare the formulation fresh before each use.
-
If storage is necessary, store aliquots at -20°C or -80°C to minimize solvent evaporation and changes in solubility. Stored solutions should be warmed to room temperature and vortexed before use to ensure homogeneity.[6]
-
Consider adjusting the ratios of the co-solvents in the formulation.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and uneven distribution of this compound in the cell culture medium, leading to variable exposure of cells to the compound.
-
Solution:
-
After adding the this compound stock solution to the cell culture medium, gently swirl the plate to ensure even mixing.
-
Visually inspect the wells under a microscope for any signs of precipitation.
-
Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding it to the cell culture medium.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (146.75 mM) | May require sonication and gentle warming to 37°C.[1] |
| Ethanol | Sparingly soluble | |
| Water | Practically insoluble | [5] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Example 1 (for a 5 mg/mL solution) | Example 2 (for a 5 mg/mL solution) |
| This compound Stock (50 mg/mL in DMSO) | 100 µL | 100 µL |
| PEG300 | 400 µL | - |
| Tween-80 | 50 µL | - |
| Saline | 450 µL | - |
| Corn oil | - | 900 µL |
| Total Volume | 1 mL | 1 mL |
Note: These are example protocols and may need to be optimized for your specific experimental conditions.[6] Always ensure the final solution is clear and homogenous before administration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 681.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 6.81 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[6]
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A troubleshooting flowchart for this compound precipitation issues.
Caption: The mechanism of action of this compound as a SIRT6 activator.[6][7][8]
References
- 1. glpbio.com [glpbio.com]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. brieflands.com [brieflands.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of MDL-811
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MDL-811.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase.[1][2] It has an EC50 of 5.7 μM for SIRT6 activation.[2]
Q2: Has the selectivity of this compound been evaluated against other histone deacetylases (HDACs)?
A2: Yes, the selectivity of this compound has been assessed against a panel of other HDACs. In a study, this compound was shown to be highly selective for SIRT6, with little to no effect on other HDACs (HDAC1-11) and sirtuins (SIRT1-3) at concentrations up to 100 μM.[1] These selectivity assays were conducted by Eurofins Cerep.[1]
Q3: Is there any information on the broader off-target profile of this compound against other protein families like kinases, GPCRs, or ion channels?
A3: Currently, there is no publicly available data from comprehensive off-target screening of this compound against broader panels of protein families such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The known selectivity profile is limited to the histone deacetylase family.
Q4: What are the known downstream effects of this compound based on its on-target activity?
A4: As a SIRT6 activator, this compound has been shown to enhance the deacetylation of histone H3 at lysines 9, 18, and 56 (H3K9Ac, H3K18Ac, and H3K56Ac).[1] This activity leads to downstream gene regulation. For example, in colorectal cancer cells, this compound-mediated SIRT6 activation leads to the repression of the CYP24A1 gene.[1]
Q5: What are the potential therapeutic applications of this compound?
A5: Based on its mechanism of action, this compound has shown potential therapeutic effects in preclinical studies for colorectal cancer and ischemic stroke.[1][3] It exhibits anti-inflammatory, anti-tumor, and neuroprotective activities.[2]
Troubleshooting Guides
This section provides guidance for researchers encountering specific issues during their experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Observed
-
Question: I am observing a cellular phenotype that is not consistent with the known functions of SIRT6 activation. Could this be due to an off-target effect?
-
Answer: While this compound is reported to be highly selective for SIRT6 over other HDACs, the possibility of off-target effects on other, untested protein families cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is activating SIRT6 in your experimental system. You can do this by measuring the deacetylation of known SIRT6 substrates, such as H3K9Ac or H3K56Ac, by Western blot.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for SIRT6 activation, it may suggest an off-target effect. The reported EC50 for SIRT6 activation is 5.7 μM, while anti-proliferative effects in colorectal cancer cell lines have been observed with IC50 values ranging from 4.7 to 61.0 μM.[2]
-
Use a Structurally Unrelated SIRT6 Activator: If available, use a different, structurally unrelated SIRT6 activator as a control. If this second compound recapitulates the expected on-target effects but not the unexpected phenotype, it strengthens the possibility of an this compound-specific off-target effect.
-
SIRT6 Knockdown/Knockout Control: The most definitive control is to test this compound in cells where SIRT6 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). If the unexpected phenotype persists in the absence of SIRT6, it is highly likely due to an off-target interaction.
-
-
Issue 2: Inconsistent Results Between Different Cell Lines
-
Question: I am seeing potent anti-proliferative effects of this compound in one cancer cell line but not another. Why might this be?
-
Answer: This could be due to several factors related to both on-target and potential off-target effects.
-
Troubleshooting Steps:
-
Assess SIRT6 Expression Levels: Different cell lines may have varying endogenous levels of SIRT6. Cell lines with lower SIRT6 expression might be less responsive to a SIRT6 activator. Quantify SIRT6 protein levels in your cell lines by Western blot.
-
Evaluate Downstream Pathway Dependencies: The cellular consequences of SIRT6 activation can be context-dependent. The signaling pathways downstream of SIRT6 may differ between cell lines, leading to varied phenotypic outcomes.
-
Consider Off-Target Expression Profiles: Although unknown, it is possible that an off-target of this compound is differentially expressed between your cell lines, contributing to the observed differences in sensitivity.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound Against Histone Deacetylases (HDACs)
| Target Family | Specific Enzymes Tested | Result | Concentration | Reference |
| Sirtuins | SIRT1, SIRT2, SIRT3 | Little to no effect | Up to 100 μM | [1] |
| Class I HDACs | HDAC1, HDAC2, HDAC3, HDAC8 | Little to no effect | Up to 100 μM | [1] |
| Class IIa HDACs | HDAC4, HDAC5, HDAC7, HDAC9 | Little to no effect | Up to 100 μM | [1] |
| Class IIb HDACs | HDAC6, HDAC10 | Little to no effect | Up to 100 μM | [1] |
| Class IV HDACs | HDAC11 | Little to no effect | Up to 100 μM | [1] |
Table 2: On-Target Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for SIRT6 activation | 5.7 μM | Biochemical Assay | [2] |
| IC50 for anti-proliferation | 4.7 - 61.0 μM | Colorectal Cancer Cell Lines | [2] |
Experimental Protocols
Histone Deacetylase (HDAC) Selectivity Assay (General Protocol Outline)
This protocol is a general representation based on the information that the selectivity assays for this compound were performed by Eurofins Cerep.[1] For specific details, it is recommended to consult Eurofins Cerep's standard protocols.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11, SIRT1-3, and SIRT6) and their respective fluorogenic substrates are prepared in an appropriate assay buffer.
-
Assay Reaction:
-
Add the test compound (this compound) or vehicle control (DMSO) to a microplate.
-
Add the specific HDAC enzyme to each well and incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate. For sirtuins, this will also require the addition of NAD+.
-
-
Signal Detection: Incubate the plate at room temperature or 37°C for a defined period. Measure the fluorescence signal using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of enzyme inhibition or activation by comparing the signal in the this compound-treated wells to the vehicle control wells. For activators like this compound with SIRT6, the signal will be higher than the control. For inhibitors, the signal will be lower. Determine IC50 (for inhibitors) or EC50 (for activators) values by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MDL-811 concentration for maximum efficacy
Technical Support Center: MDL-811
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a selective allosteric activator of Sirtuin 6 (SIRT6). Below you will find troubleshooting guides and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule allosteric activator of SIRT6, a NAD+-dependent deacetylase.[1][2] Its primary mechanism involves binding to an allosteric site on the SIRT6 protein, which enhances its catalytic activity.[2] This leads to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[3][4] The activation of SIRT6 by this compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.[1][5]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a general starting point can be derived from published studies. For activating SIRT6 deacetylase activity, the half-maximal effective concentration (EC50) is 5.7 µM.[1] In colorectal cancer cell lines, the half-maximal inhibitory concentration (IC50) for proliferation ranges from 4.7 to 61.0 µM after 48 hours of treatment.[1][3] For anti-inflammatory effects in macrophages, a lower concentration range of 0.1-5 µM has been shown to be effective.[1][6] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q3: What are the recommended dosages for this compound in in vivo animal studies?
A3: In vivo efficacy of this compound has been demonstrated in mouse models of colorectal cancer and ischemic stroke. For colorectal cancer xenograft models, intraperitoneal injections of 20-30 mg/kg every other day have been shown to suppress tumor growth.[1][6] In a mouse model of ischemic stroke, intravenous injections of 1-10 mg/kg have been shown to reduce infarct size and improve neurological deficits.[1][6] As with in vitro studies, dose-escalation studies are recommended to determine the optimal and safest dose for your specific animal model and disease state.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo studies, a common vehicle for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they are stable for about a month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q5: What are the known downstream targets of this compound-activated SIRT6?
A5: this compound-mediated activation of SIRT6 leads to the deacetylation of histones, which in turn regulates gene expression. In colorectal cancer, one of the identified downstream target genes is Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[3][4] In the context of neuroinflammation, this compound-activated SIRT6 interacts with and deacetylates the enhancer of zeste homolog 2 (EZH2), which then upregulates the expression of forkhead box C1 (FOXC1) to modulate inflammation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound in vitro | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration. |
| Cell Line Insensitivity: Some cell lines may have lower levels of SIRT6 expression, making them less responsive to this compound.[3] | Screen a panel of cell lines to identify those with higher SIRT6 expression. Consider transiently overexpressing SIRT6 to confirm the target engagement. | |
| Incorrect Vehicle or Solubility Issues: this compound may not be fully dissolved in the culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions from a properly dissolved stock solution. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding density and culture conditions. |
| Degradation of this compound: Improper storage or handling of this compound can lead to its degradation. | Store this compound stock solutions at -80°C in aliquots to minimize freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. | |
| Toxicity observed in in vivo studies | High Dosage: The administered dose of this compound may be too high, leading to off-target effects or general toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Monitor animals for signs of toxicity, such as weight loss or behavioral changes. |
| Vehicle-related Toxicity: The vehicle used for drug delivery may be causing adverse effects. | Administer a vehicle-only control group to assess any toxicity associated with the delivery vehicle itself. | |
| Difficulty confirming target engagement | Low SIRT6 levels or antibody issues in Western Blot: Insufficient protein levels or a non-specific antibody can make it difficult to detect changes in histone acetylation. | Ensure you are using a validated antibody for SIRT6 and the specific histone acetylation marks (H3K9Ac, H3K18Ac, H3K56Ac). Use positive and negative controls. |
| Transient effect: The deacetylation effect might be transient. | Perform a time-course experiment to identify the optimal time point for observing the maximum effect on histone deacetylation. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| SIRT6 Activation (EC50) | 5.7 µM | Biochemical Assay | [1] |
| Anti-proliferation (IC50) | 4.7 - 61.0 µM | Colorectal Cancer Cell Lines | [1][3] |
| Histone Deacetylation | 0 - 20 µM | Colorectal Cancer Cell Lines | [1][6] |
| Anti-inflammatory Effect | 0.1 - 5 µM | RAW264.7 Macrophages | [1][6] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Dosage and Administration | Outcome | Reference |
| Colorectal Cancer Xenograft | 20-30 mg/kg, intraperitoneal, every other day | Suppressed tumor growth | [1][6] |
| Ischemic Stroke | 1-10 mg/kg, intravenous | Reduced infarct size, improved neurological deficits | [1][6] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blot for Histone Acetylation
-
Objective: To assess the effect of this compound on the acetylation status of histone H3.
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 48 hours.[6]
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against H3K9Ac, H3K18Ac, H3K56Ac, and a loading control (e.g., total Histone H3 or β-actin).[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[3]
-
Visualizations
Caption: Mechanism of action of this compound via SIRT6 activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: MDL-811 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MDL-811, a selective allosteric activator of SIRT6. Proper negative controls are crucial for validating the on-target effects of this compound and troubleshooting unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is not producing the expected downstream effect (e.g., decreased cell proliferation, reduced inflammation). How can I troubleshoot this?
A1: Several factors could be at play. A logical troubleshooting workflow can help pinpoint the issue.
-
Confirm Compound Activity: First, verify that your this compound is active. The most direct way is to assess its effect on the immediate target, SIRT6.
-
Negative Control: A vehicle-only control (e.g., DMSO) is essential to ensure the solvent is not causing any effects.
-
Positive Control: If available, use a batch of this compound with previously confirmed activity.
-
Assay: Perform a western blot to check for decreased levels of known SIRT6 histone targets, such as H3K9Ac, H3K18Ac, and H3K56Ac, after this compound treatment.[1][2][3] An in vitro SIRT6 activity assay can also be used.
-
-
Check SIRT6 Expression: The effect of this compound is dependent on the presence of its target.
-
Assay: Confirm SIRT6 protein expression in your cell line or tissue model using western blot or qPCR. Cell lines with low or absent SIRT6 expression will likely be unresponsive to this compound.[1]
-
-
Optimize Treatment Conditions: The concentration and duration of this compound treatment may need optimization for your specific model system.
-
Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound. IC50 values for antiproliferative effects in colorectal cancer cell lines range from 4.7 to 61.0 μM.[3]
-
Time-Course Experiment: Assess the effects of this compound at different time points (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[3]
-
Below is a troubleshooting workflow diagram:
Caption: Troubleshooting workflow for unexpected this compound results.
Q2: I am observing a cellular phenotype with this compound treatment. How can I be sure this is a SIRT6-dependent effect and not due to off-target activity?
A2: This is a critical question in pharmacological studies. A series of negative control experiments are necessary to confirm the on-target activity of this compound.
-
SIRT6 Knockdown/Knockout: The most definitive negative control is to deplete the target protein.
-
Experimental Approach: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT6 expression in your cells. If the effect of this compound is abolished or significantly reduced in SIRT6-depleted cells compared to control cells, it strongly suggests the effect is SIRT6-dependent. The anti-inflammatory effects of this compound were abolished by silencing SIRT6.[4]
-
Control: A non-targeting siRNA or an empty vector control should be used in parallel.
-
-
Use of a Structurally Unrelated SIRT6 Activator: If another SIRT6 activator with a different chemical scaffold is available, it can be used to see if it phenocopies the effects of this compound.
-
SIRT6 Overexpression: In cells with low endogenous SIRT6, overexpression can be used to sensitize them to this compound.
-
Experimental Approach: Transfect cells with a SIRT6 expression vector. An enhanced effect of this compound in these cells compared to control-transfected cells would support a SIRT6-mediated mechanism.
-
The logical relationship for validating on-target effects is illustrated below:
Caption: Validating on-target effects of this compound.
Q3: I see evidence of cytotoxicity at concentrations where I expect to see SIRT6 activation. How do I differentiate between targeted anti-proliferative effects and non-specific toxicity?
A3: It is important to distinguish between a desired anti-proliferative effect, which may be mediated by SIRT6, and general cytotoxicity, which could be an off-target effect.
-
Use a Cytotoxicity Assay: Employ an assay that specifically measures cell death (e.g., LDH release assay or a live/dead stain) in parallel with a proliferation assay (e.g., CCK-8). This compound has been shown to reduce cancer cell proliferation without causing observable cell death at pharmacological concentrations.[1]
-
Caspase Activation Assay: To investigate if the observed effect is due to apoptosis, you can perform a caspase activity assay.
-
SIRT6 Knockdown Control: As described in Q2, use SIRT6 knockdown cells. If the cytotoxicity is still present in the absence of SIRT6, it is likely an off-target effect.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| EC50 for SIRT6 Activation | 5.7 µM | In vitro assay | [3] |
| IC50 for Cell Proliferation | 4.7 - 61.0 µM | 26 colorectal cancer cell lines | [3] |
| Selectivity | Little to no effect on other HDACs (HDAC1-11, SIRT1-3) at concentrations up to 100 µM | In vitro assays | [1] |
Experimental Protocols
Western Blot for Histone H3 Acetylation
This protocol is to determine the effect of this compound on the acetylation of histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac), known targets of SIRT6.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9Ac, anti-H3K56Ac, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K9Ac, anti-H3K56Ac, and anti-Total Histone H3 as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels. A decrease in the ratio of acetylated H3 to total H3 in this compound treated samples compared to vehicle control indicates SIRT6 activation.
Cell Proliferation Assay (CCK-8)
This protocol measures cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro SIRT6 Activity Assay (Fluorogenic)
This protocol measures the deacetylase activity of purified SIRT6 enzyme in the presence of this compound.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
This compound
-
Assay buffer
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the SIRT6 enzyme, substrate, NAD+, and this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the SIRT6 enzyme.
-
Initiate Reaction: Add the substrate and NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction & Develop: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the fluorescence signal in the this compound treated wells to the vehicle control to determine the fold activation of SIRT6.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound as a SIRT6 activator.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing MDL-811 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MDL-811. For detailed inquiries, please refer to the comprehensive resources provided below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase.[1][2] Its primary mechanism involves enhancing the deacetylase activity of SIRT6, leading to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][3] This modulation of histone acetylation results in the transcriptional repression of specific genes, such as Cytochrome P450 family 24 subfamily A member 1 (CYP24A1) in colorectal cancer cells, ultimately suppressing cell proliferation.[1] In the context of neuroinflammation, this compound has been shown to act through the EZH2/FOXC1 axis.[4]
Q2: Is this compound expected to be directly cytotoxic to all cell lines?
A2: Not necessarily. In studies on colorectal cancer (CRC) cell lines, this compound was found to have a minimal cytotoxic effect at concentrations that effectively suppress cell proliferation.[1] The primary effect observed was antiproliferative, characterized by G0/G1 cell cycle arrest, rather than direct cell killing.[1] Therefore, assays that measure metabolic activity or cell proliferation may show a significant effect, while assays that measure cell death (e.g., LDH release) might show a minimal response.
Q3: What is the typical effective concentration range for this compound in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound in various colorectal cancer cell lines ranges from 4.7 to 61.0 μM after 48 hours of treatment.[1][2][5] For over 75% of the tested CRC cell lines, the IC50 was below 25 μM.[5] It is important to note that the sensitivity to this compound can be cell-line dependent and correlates with the protein levels of SIRT6.[1]
Q4: How does the SIRT6 expression level in a cell line influence its sensitivity to this compound?
A4: There is a negative correlation between the IC50 values of this compound and the protein levels of SIRT6 in colorectal cancer cell lines.[1][5] Cell lines with higher SIRT6 expression tend to be more sensitive to the antiproliferative effects of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed with this compound treatment. | This compound's primary effect may be antiproliferative rather than cytotoxic in your cell line. | Use assays that measure cell proliferation (e.g., CCK-8, MTS) or cell cycle progression (e.g., flow cytometry with propidium iodide staining) in addition to cytotoxicity assays (e.g., LDH release, trypan blue exclusion).[1] |
| The cell line may have low expression of SIRT6, the target of this compound. | Assess the protein level of SIRT6 in your cell line via Western blot to correlate with drug sensitivity.[1] | |
| The concentration of this compound used is too low. | Perform a dose-response experiment with a wider range of this compound concentrations, for example, from 1 µM to 100 µM, to determine the IC50 for your specific cell line.[2] | |
| High variability in results between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Issues with this compound solubility or stability in culture medium. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed culture medium immediately before use. | |
| Observed cytotoxicity in a non-cancerous control cell line. | This compound can have effects on non-cancerous cells, although typically at higher concentrations. | The IC50 for the non-cancerous colon cell line FHC was found to be approximately 5 times higher than that of the HCT116 CRC cell line.[1] Determine the IC50 for your control cell line to establish a therapeutic window. |
| Difficulty in confirming target engagement of this compound. | Western blotting for histone deacetylation may not be sensitive enough at early time points or low concentrations. | A Cellular Thermal Shift Assay (CETSA) can be used to confirm the binding of this compound to SIRT6 in intact cells.[1] A significant increase in the thermal stability of SIRT6 in the presence of this compound indicates target engagement.[1] |
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line Type | Number of Cell Lines Tested | IC50 Range (48h treatment) | Key Findings |
| Colorectal Cancer (CRC) | 26 | 4.7 - 61.0 µM | Over 75% of CRC cell lines had an IC50 < 25 µM.[5] |
| Non-cancerous Colon (FHC) | 1 | ~5x higher than HCT116 | Demonstrates some selectivity for cancer cells.[1] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (CCK-8/MTS)
-
Objective: To assess the effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO) for 48 hours.[2]
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Cytotoxicity Assay (LDH Release)
-
Objective: To measure the direct cytotoxic effect of this compound by quantifying lactate dehydrogenase (LDH) release from damaged cells.
-
Methodology:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions.
-
Include positive controls (e.g., cells treated with a lysis buffer) to determine maximum LDH release.
-
Calculate the percentage of cytotoxicity relative to the positive control.[1]
-
3. Western Blot for Histone Acetylation
-
Objective: To determine the effect of this compound on the acetylation status of SIRT6 target histones.
-
Methodology:
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) for 24-48 hours.[2]
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (H3K9Ac, H3K18Ac, H3K56Ac) and a loading control (e.g., total Histone H3 or β-actin).[1]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound as a SIRT6 activator.
Caption: Workflow for assessing this compound effects in cell lines.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MDL-811 Sirtuin Selectivity Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the sirtuin selectivity profile of MDL-811, a potent and selective allosteric activator of SIRT6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule compound that functions as a selective allosteric activator of Sirtuin 6 (SIRT6).[1][2] It enhances the deacetylase activity of SIRT6.[3]
Q2: How selective is this compound for SIRT6 over other human sirtuins?
This compound exhibits high selectivity for SIRT6. Studies have shown that it has little to no activating or inhibitory effect on other sirtuin isoforms (SIRT1-3, 5, and 7) and other histone deacetylases (HDACs) at concentrations up to 100 μM.[2][3]
Q3: What is the potency of this compound for SIRT6 activation?
The half-maximal effective concentration (EC50) of this compound for the activation of SIRT6 is approximately 5.7 μM.[1][2]
Q4: What are the known downstream effects of SIRT6 activation by this compound?
Activation of SIRT6 by this compound leads to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[3][4] This has been associated with anti-proliferative effects in colorectal cancer cells and neuroprotective effects in models of ischemic stroke.[1]
Troubleshooting Guide for In Vitro Sirtuin Activity Assays
This guide addresses common issues encountered during in vitro experiments to determine the selectivity profile of compounds like this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence/signal | - Contaminated reagents or buffers.- Autofluorescence of the test compound.- Non-enzymatic deacetylation of the substrate. | - Use fresh, high-purity reagents and buffers.- Run a control reaction without the enzyme to measure the compound's intrinsic fluorescence.- Include a "no enzyme" and "no substrate" control to assess background signal. |
| Low or no enzyme activity | - Improper storage or handling of the sirtuin enzyme.- Incorrect assay buffer composition (pH, salt concentration).- Inactive substrate. | - Aliquot and store enzymes at the recommended temperature. Avoid repeated freeze-thaw cycles.- Optimize the assay buffer for the specific sirtuin isoform being tested.- Verify the quality and integrity of the substrate. |
| Inconsistent or variable results | - Pipetting errors.- Temperature fluctuations during the assay.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure accurate dispensing of all reagents.- Maintain a stable temperature throughout the incubation period.- Gently mix the reaction components thoroughly before incubation. |
| Apparent activation or inhibition is an artifact | - The test compound interferes with the detection system (e.g., fluorescence quenching or enhancement).- The compound affects the coupling enzymes in a multi-step assay. | - Test the effect of the compound on the detection system in the absence of the primary enzyme.- If using a coupled assay, test the compound's effect on each coupling enzyme individually. |
Data Presentation
Table 1: Selectivity Profile of this compound Against Human Sirtuin Isoforms
| Sirtuin Isoform | This compound Activity | Effective Concentration | Reference(s) |
| SIRT6 | Activator | EC50 = 5.7 μM | [1][2] |
| SIRT1 | No significant activity detected | > 100 μM | [2][5] |
| SIRT2 | No significant activity detected | > 100 μM | [5] |
| SIRT3 | No significant activity detected | > 100 μM | [2][5] |
| SIRT4 | No significant activity detected | Not specified | [5] |
| SIRT5 | No significant activity detected | > 100 μM | [2][5] |
| SIRT7 | No significant activity detected | > 100 μM | [2][5] |
Note: Data for sirtuins other than SIRT6 is based on the lack of reported activity and data from the closely related compound MDL-800, which showed EC50 or IC50 values > 100 μM for SIRT2, SIRT5, and SIRT7.[5]
Experimental Protocols
Protocol 1: In Vitro Sirtuin Activity Assay (Fluor-de-Lys Type)
This protocol outlines a general procedure for assessing the effect of this compound on the activity of various sirtuin isoforms using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
This compound
-
Fluor-de-Lys (FDL) substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of sirtuin enzymes, NAD+, and FDL substrate in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or DMSO as a vehicle control)
-
Sirtuin enzyme solution
-
-
Initiate Reaction: Add the NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Develop Signal: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the concentration of this compound to determine the EC50 or IC50 values.
Caption: Workflow for in vitro sirtuin activity assay.
Signaling Pathway
This compound allosterically activates SIRT6, leading to downstream cellular effects through the deacetylation of histone and non-histone proteins.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
proper storage and handling of MDL-811 powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of MDL-811 powder in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric activator of Sirtuin 6 (SIRT6).[1] SIRT6 is an NAD+-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[2][3] this compound enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its target proteins.[4]
Q2: What are the primary research applications for this compound?
This compound has demonstrated anti-inflammatory, anti-tumor, and neuroprotective properties.[1] It is frequently used in studies related to colorectal cancer and ischemic stroke.[1] Research also indicates its potential in studying aging and metabolic diseases due to the central role of SIRT6 in these processes.[3][5]
Q3: What are the recommended storage conditions for this compound powder and solutions?
Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for detailed storage guidelines.
Data Presentation: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Solution in Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q4: How should this compound powder be handled safely?
As a powdered chemical, standard laboratory safety precautions should be followed. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safe handling practices for chemical powders should be observed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
Experimental Protocols & Troubleshooting
This section provides guidance on preparing this compound solutions and troubleshooting common experimental issues.
Protocol for Preparing a Stock Solution
This compound is soluble in DMSO at a concentration of 100 mg/mL.[1]
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration. Due to the hygroscopic nature of DMSO, using a newly opened bottle is recommended to ensure optimal solubility.
-
Vortex the solution to mix. If the powder does not fully dissolve, sonication can be used to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. this compound powder has absorbed moisture.2. DMSO is not of high purity or has absorbed water.3. Concentration is too high. | 1. Ensure the powder is stored in a desiccator.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Try preparing a more dilute stock solution.4. Use an ultrasonic bath to aid dissolution.[1] |
| Compound Precipitation in Media | 1. The final concentration of this compound in the aqueous cell culture medium is too high.2. The final concentration of DMSO is too high, causing cellular stress. | 1. Ensure the final concentration of the compound is within the recommended working range for your cell type.2. Keep the final DMSO concentration in the culture medium low (typically <0.5%).3. Prepare fresh dilutions for each experiment. |
| Inconsistent or No Biological Activity | 1. Improper storage leading to compound degradation.2. Repeated freeze-thaw cycles of the stock solution.3. Incorrect dosage or treatment time. | 1. Verify that the powder and stock solutions have been stored at the correct temperatures.2. Always use fresh aliquots for experiments.3. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. The EC50 of this compound is 5.7 μM.[1] |
| Unexpected Off-Target Effects | 1. The concentration of this compound used is too high.2. The observed phenotype is not directly mediated by SIRT6. | 1. Use the lowest effective concentration possible, guided by dose-response curves.2. Include appropriate controls, such as a negative control compound or SIRT6 knockdown/knockout cells, to confirm that the observed effects are SIRT6-dependent.[6] |
| Variability in In Vivo Results | 1. Poor bioavailability of the compound.2. Improper formulation for in vivo administration. | 1. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]2. A suggested formulation for intraperitoneal injection is 5% DMSO, 30% PEG-400, and 65% saline. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for handling and preparing this compound.
SIRT6 Signaling Pathway Activation by this compound
Caption: Activation of SIRT6 signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. donotage.org [donotage.org]
- 6. Calorie restriction-induced SIRT6 activation delays aging by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on MDL-811 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of MDL-811, a selective allosteric activator of SIRT6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that acts as a selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2][3] It enhances the deacetylase activity of SIRT6, leading to the removal of acetyl groups from histone H3 at specific lysine residues, including H3K9Ac, H3K18Ac, and H3K56Ac.[2][4] This modulation of histone acetylation results in downstream effects on gene expression, contributing to its anti-tumor, anti-inflammatory, and neuroprotective properties.[1][5][6]
Q2: What is the typical effective concentration of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For example, in colorectal cancer cell lines, the half-maximal inhibitory concentration (IC50) for its anti-proliferative effects has been reported to range from 4.7 to 61.0 μM when cultured in media containing 10% Fetal Bovine Serum (FBS).[1] The half-maximal effective concentration (EC50) for SIRT6 activation is approximately 5.7 μM in biochemical assays.[1][3]
Q3: How does serum concentration in cell culture media affect the activity of this compound?
Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound.[7][8] This binding sequesters the compound, reducing its free concentration in the media and thus its availability to enter cells and interact with its target, SIRT6. Consequently, a higher total concentration of this compound may be required to achieve the same biological effect in the presence of higher serum concentrations. This phenomenon is known as an "IC50 shift".
Q4: What serum concentration is recommended for in vitro experiments with this compound?
Published studies on this compound have utilized cell culture media supplemented with 10% Fetal Bovine Serum (FBS). It is recommended to start with this concentration for consistency with existing data. However, if you are observing lower than expected activity, or if your experimental system is particularly sensitive to serum components, it may be necessary to test a range of serum concentrations or consider serum-free media if your cell line can be maintained in such conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed this compound activity is lower than expected based on published data. | High Serum Concentration: The serum concentration in your cell culture medium may be higher than that used in reference studies, leading to increased protein binding and reduced free this compound concentration. | 1. Verify Serum Concentration: Confirm the FBS concentration used in your experiments and compare it to the 10% FBS used in published this compound studies. 2. Perform a Serum Titration: Test the activity of this compound at a range of FBS concentrations (e.g., 2%, 5%, 10%) to determine the sensitivity of your assay to serum. 3. Consider Serum-Free Media: If your cell line can be adapted, consider performing the experiment in serum-free or reduced-serum media. |
| Inconsistent results between experimental batches. | Serum Lot-to-Lot Variability: Different lots of FBS can have varying protein and growth factor compositions, which can affect cell growth and the degree of small molecule binding. | 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Pre-screen FBS Lots: If possible, pre-screen several lots of FBS for their effect on your specific assay before starting a large-scale experiment. |
| This compound appears to be inactive in a specific cell line. | High Endogenous Serum Protein Production: Some cell lines may produce and secrete high levels of proteins that can bind to this compound, reducing its effective concentration. | 1. Wash Cells Before Treatment: Before adding this compound, wash the cells with serum-free media to remove secreted proteins. 2. Use Serum-Free Media for Treatment: Treat the cells with this compound in serum-free media for the duration of the experiment, if the cell line's health is not compromised. |
Data Presentation
The following table illustrates the hypothetical impact of varying serum concentrations on the apparent EC50 of this compound for SIRT6 activation. This data is intended for illustrative purposes to demonstrate the principle of serum protein binding and its effect on drug activity.
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent EC50 of this compound (μM) |
| 0 (Serum-Free) | 5.7 |
| 2.5 | 8.5 |
| 5.0 | 12.3 |
| 10.0 | 20.1 |
| 20.0 | 35.8 |
Note: These are hypothetical values and should be experimentally determined for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound Activity (Cell Viability Assay)
-
Cell Seeding: Seed your target cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well in their standard growth medium containing 10% FBS. Allow the cells to adhere overnight.
-
Media Preparation: Prepare separate batches of cell culture media containing different concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%, and 20%).
-
This compound Dilution Series: Prepare a 2x concentration serial dilution of this compound in each of the prepared media with varying FBS concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and wash once with PBS. Add 100 µL of the this compound dilution series (in the corresponding FBS concentration media) to the appropriate wells. Include a vehicle control (e.g., DMSO) for each FBS concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial cell viability reagent.
-
Data Analysis: For each FBS concentration, plot the cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound in media containing the desired FBS concentration for 24-48 hours.
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor to preserve acetylation).
-
Lyse the cells in a buffer suitable for histone extraction.
-
Isolate the nuclear fraction and extract histones using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated H3K9, H3K18, H3K56, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for assessing serum concentration effects.
References
- 1. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplite® Human Serum Albumin (HSA) Site II Binding Assay Kit | AAT Bioquest [aatbio.com]
- 5. A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming SIRT6 Activation After MDL-811 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the activation of Sirtuin 6 (SIRT6) following treatment with MDL-811.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate SIRT6?
This compound is a small-molecule, allosteric activator of SIRT6.[1][2][3] It binds to a site on the SIRT6 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[4][5] This leads to increased deacetylation of SIRT6 substrates, primarily histones H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[1][2]
Q2: What are the primary methods to confirm SIRT6 activation by this compound in a cellular context?
The most common methods to confirm SIRT6 activation in cells after this compound treatment include:
-
Western Blotting: To detect decreased levels of acetylated histone substrates (H3K9ac, H3K18ac, H3K56ac).[1][2]
-
In Vitro Deacetylase Assays: Using recombinant SIRT6, a fluorogenic substrate, and this compound to directly measure the increase in enzymatic activity.[6][7][8][9]
-
Chromatin Immunoprecipitation (ChIP)-qPCR: To demonstrate reduced acetylation of histone H3 at the promoter regions of known SIRT6 target genes, such as CYP24A1.[1][2]
-
Gene Expression Analysis (RT-qPCR or RNA-seq): To measure changes in the expression of SIRT6 target genes. For example, this compound treatment has been shown to decrease the mRNA expression of CYP24A1.[1][2]
Q3: What is the expected outcome of a successful SIRT6 activation experiment with this compound?
A successful experiment will demonstrate a dose-dependent decrease in the acetylation of SIRT6 substrates (e.g., H3K9ac, H3K56ac) upon this compound treatment.[1][3] This should be accompanied by downstream functional effects, such as altered expression of SIRT6 target genes or specific cellular phenotypes like cell cycle arrest or anti-inflammatory responses.[3][10]
Troubleshooting Guides
Western Blotting for Histone Deacetylation
| Problem | Possible Cause | Suggested Solution |
| No change in H3K9ac/H3K18ac/H3K56ac levels after this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 20 µM.[3] |
| Incubation time is too short. | Increase the incubation time with this compound. A 48-hour treatment is often effective.[1][3] | |
| Low SIRT6 expression in the cell line. | Confirm SIRT6 protein expression levels in your cell line via Western blot. The effect of this compound is correlated with SIRT6 protein levels.[1] | |
| Poor antibody quality. | Use a validated antibody for the specific histone acetylation mark. Check the antibody datasheet for recommended applications and dilutions. | |
| High background on the Western blot. | Insufficient washing. | Increase the number and duration of washes with TBST buffer. |
| Blocking was inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and growth conditions for all experiments. |
| Inaccurate this compound concentration. | Prepare fresh this compound dilutions from a stock solution for each experiment. |
In Vitro SIRT6 Deacetylase Assay (Fluorometric)
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal in the positive control (recombinant SIRT6). | Inactive SIRT6 enzyme. | Ensure proper storage and handling of the recombinant SIRT6 enzyme to avoid repeated freeze-thaw cycles.[11] Aliquot the enzyme upon receipt. |
| Incorrect assay buffer composition. | Use the assay buffer provided in the commercial kit or prepare it according to the specified protocol.[8] | |
| Expired or degraded reagents (NAD+, substrate). | Check the expiration dates of all reagents and store them as recommended. | |
| High fluorescence signal in the no-enzyme control. | Contamination of reagents. | Use fresh, sterile reagents and pipette tips. |
| Presence of proteases in the sample that cleave the substrate. | Some commercial kits include troubleshooting steps for samples containing proteases.[11] It may be necessary to purify the sample further. | |
| This compound does not show activation. | Incorrect this compound concentration. | Perform a dose-response experiment. The EC50 of this compound for SIRT6 activation is approximately 5.7 µM.[3] |
| Compound interference with fluorescence. | Test for this compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Histone H3 Acetylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) or a vehicle control (DMSO) for 48 hours.[3]
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K18ac, H3K56ac, and total Histone H3 (as a loading control) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Protocol 2: In Vitro Fluorometric SIRT6 Deacetylase Assay
This protocol is a general guideline based on commercially available kits (e.g., Abcam ab156068, Cayman Chemical 700290).[8] Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare the assay buffer, NAD+ solution, and SIRT6 substrate solution as described in the kit manual. Dilute the recombinant SIRT6 enzyme to the recommended concentration.
-
Assay Setup:
-
In a 96-well plate, set up wells for the background (no enzyme), 100% initial activity (enzyme + vehicle), and this compound treatment (enzyme + this compound at various concentrations).
-
Add the diluted assay buffer, SIRT6 enzyme (or buffer for background wells), and this compound or vehicle to the appropriate wells.
-
-
Reaction Initiation: Add the substrate solution (containing the fluorogenic peptide and NAD+) to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes), protected from light.[6][13]
-
Signal Development: Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal. Incubate for an additional 30 minutes at room temperature.[6]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer at the recommended excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 480/530 nm).[8]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of SIRT6 activation by comparing the fluorescence in the this compound-treated wells to the vehicle control.
Quantitative Data Summary
| Parameter | This compound Value | Experimental Context | Reference |
| EC50 for SIRT6 Activation | 5.7 µM | In vitro fluorometric assay | [3] |
| IC50 for Cell Proliferation | 4.7 - 61.0 µM | Various colorectal cancer cell lines, 48h treatment | [3] |
| Effect on Histone Acetylation | Dose-dependent decrease | HCT116 cells, 48h treatment (0-20 µM) | [1][3] |
| In Vivo Efficacy | 20-30 mg/kg | Antitumor activity in colorectal cancer xenograft models | [3] |
Visualizations
Caption: this compound allosterically activates SIRT6, leading to histone deacetylation and downstream cellular effects.
Caption: Experimental workflow for confirming SIRT6 activation via Western blotting.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SIRT6 Activators: MDL-811 vs. MDL-800
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective allosteric activators of Sirtuin 6 (SIRT6), MDL-811 and MDL-800. Both compounds have garnered significant interest for their therapeutic potential in a range of diseases, including cancer, neuroinflammatory disorders, and metabolic conditions. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant signaling pathways to aid in the objective evaluation of their performance.
Quantitative Efficacy and Pharmacokinetics: A Side-by-Side Comparison
This compound has been identified as a more potent and bioavailable activator of SIRT6 compared to its predecessor, MDL-800. The following tables summarize the key quantitative data from comparative and individual studies.
| Parameter | This compound | MDL-800 | Reference |
| SIRT6 Activation (EC50) | 5.7 µM | 10.3 µM - 12.3 µM | [1][2][3] |
| Bioavailability (F%) | 92.96% | 71.33% | [1][2] |
| EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit a half-maximal response in SIRT6 deacetylation assays. Lower values indicate higher potency. Bioavailability (F%) indicates the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Compound | Cell Line/Model | Assay | IC50/Effect | Reference |
| This compound | Colorectal Cancer Cell Lines | Proliferation Assay | IC50: 4.7-61.0 µM | [4] |
| MDL-800 | Hepatocellular Carcinoma (HCC) Cell Lines (BEL-7405) | Proliferation Assay | IC50: 23.3 µM | [5] |
| MDL-800 | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Proliferation Assay | IC50: 21.5-34.5 µM | [6] |
| IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. |
Experimental Protocols
SIRT6 Deacetylation Assay (Fluor de Lys - FDL Assay)
This in vitro assay is a common method to determine the enzymatic activity of SIRT6 and the effect of activators like this compound and MDL-800.
-
Reagents and Materials : Recombinant human SIRT6 enzyme, fluorogenic acetylated peptide substrate (e.g., RHKK-Ac-AMC), NAD+, Developer solution, and the test compounds (this compound or MDL-800) dissolved in DMSO.
-
Procedure :
-
The SIRT6 enzyme is incubated with varying concentrations of the test compound in a reaction buffer containing NAD+.
-
The fluorogenic peptide substrate is added to initiate the deacetylation reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The Developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis : The fluorescence intensity is proportional to the SIRT6 activity. The data is plotted against the compound concentration to determine the EC50 value.[6][7]
Cell Proliferation Assay (e.g., CCK8 or MTT Assay)
This cell-based assay is used to assess the anti-proliferative effects of this compound and MDL-800 on cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., colorectal, hepatocellular, or non-small cell lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with a range of concentrations of this compound or MDL-800 for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
Assay Procedure :
-
After the treatment period, a reagent such as CCK-8 or MTT is added to each well.
-
The plates are incubated for a further 1-4 hours, allowing viable cells to metabolize the reagent and produce a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into the flanks of the mice. The tumors are allowed to grow to a palpable size.
-
Treatment : The mice are randomly assigned to treatment groups (vehicle control, this compound, or MDL-800). The compounds are administered, typically via intraperitoneal or intravenous injection, at specified doses and schedules.
-
Efficacy Evaluation :
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and SIRT6 activity (e.g., histone deacetylation).[4][5]
-
Signaling Pathways and Mechanisms of Action
This compound and MDL-800, as SIRT6 activators, influence downstream signaling pathways to exert their therapeutic effects.
MDL-800 and the NF-κB Signaling Pathway
In the context of inflammation, MDL-800 has been shown to suppress the pro-inflammatory NF-κB pathway.[1] SIRT6 can deacetylate the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity and a subsequent reduction in the expression of inflammatory cytokines like TNF-α and IL-6.[8]
Caption: MDL-800 activates SIRT6, which inhibits the NF-κB pathway.
This compound and the EZH2/FOXC1 Axis in Neuroprotection
In the context of neuroinflammation and ischemic stroke, this compound has been shown to exert its protective effects through the EZH2/FOXC1 signaling axis.[9][10] Activated SIRT6 deacetylates and interacts with EZH2, which in turn upregulates the expression of FOXC1, a transcription factor involved in modulating inflammation.[9]
Caption: this compound activates SIRT6, modulating the EZH2/FOXC1 axis.
Conclusion
Both this compound and MDL-800 are valuable research tools for investigating the therapeutic potential of SIRT6 activation. The available data suggests that this compound exhibits superior potency and bioavailability, which may translate to enhanced efficacy in preclinical and potentially clinical settings. However, the choice between these two activators may also depend on the specific disease model and experimental context. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of future studies aimed at further elucidating the comparative efficacy of these promising SIRT6 activators.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
A Comparative Guide to SIRT6 Activators: MDL-811 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6), an NAD+-dependent deacylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its role in mitigating age-related diseases and cancer has spurred the development of small-molecule activators. This guide provides a comprehensive comparison of MDL-811, a potent and selective SIRT6 activator, with other known SIRT6 activators, supported by experimental data and detailed protocols.
Quantitative Performance Comparison of SIRT6 Activators
The following table summarizes the key quantitative parameters of this compound and other notable SIRT6 activators based on in vitro biochemical assays.
| Activator | Chemical Class | EC50 (μM) | Max Activation (fold) | Selectivity | Key Cellular Effects |
| This compound | Allosteric Activator | 5.7[1][2] | - | Selective for SIRT6 over other HDACs[3] | Anti-inflammatory, anti-tumor, neuroprotective[1] |
| MDL-800 | Allosteric Activator | 10.3 - 11.0[4][5][6][7][8] | ~22[7] | Selective for SIRT6[4] | Anti-proliferative in cancer cells[8] |
| UBCS039 | Pyrrolo[1,2-a]quinoxaline | 38[9][10][11][12][13][14] | 3.5[9][10] | Specific for SIRT6; stimulates SIRT5 desuccinylation[9][10] | Induces autophagy in cancer cells[11][12][13] |
| Cyanidin | Anthocyanidin (Flavonoid) | 460[9] | 55[9][15][16][17][18] | Not specified | Upregulates SIRT6 expression[15][18] |
| Quercetin | Flavonol (Flavonoid) | 1200 (1.2 mM)[9][10] | 2[9][10] | Inhibits SIRT1-3 and SIRT5 at lower concentrations[9][10] | Activates SIRT6-mediated deacetylation[15] |
| Fisetin | Flavonol (Flavonoid) | Not specified | - | Modulates various sirtuins[19][20] | Suppresses cellular senescence[21] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the replication and validation of findings. Below are methodologies for assays commonly used to characterize SIRT6 activators.
In Vitro SIRT6 Deacetylation Assay
This assay biochemically measures the ability of a compound to enhance the deacetylation of a substrate by SIRT6.
Materials:
-
Recombinant human SIRT6 protein
-
Fluorogenic peptide substrate (e.g., based on H3K9ac)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (dissolved in DMSO)
-
96-well plate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a DMSO control.
-
Add the recombinant SIRT6 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent activation relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.[22]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., HCT116)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents and antibodies specific for SIRT6
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble SIRT6 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23][24][25][26][27]
Chromatin Immunoprecipitation (ChIP) Assay for H3K9ac
This assay determines the effect of a SIRT6 activator on the deacetylation of a specific histone mark (e.g., H3K9ac) at target gene promoters in cells.
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Antibody against H3K9ac and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Treat cells with the SIRT6 activator or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into small fragments using sonication.
-
Immunoprecipitate the chromatin with an antibody specific for H3K9ac or a control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA.
-
Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA by qPCR. A decrease in the H3K9ac signal at a target promoter indicates SIRT6 activation.[28][29][30][31]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental processes provide a clearer understanding of the mechanisms of action and methodologies.
Caption: this compound signaling pathway.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. UBCS039 | Sirtuin | Autophagy | TargetMol [targetmol.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fisetin | Sirtuin activator | Mechanism | Concentration [selleckchem.com]
- 20. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fisetin suppresses chondrocyte senescence and attenuates osteoarthritis progression by targeting sirtuin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Chromatin Immunoprecipitation for Human Monocyte Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
Validating the Effects of SIRT6 Activator MDL-811 with SIRT6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SIRT6 activator MDL-811 and SIRT6 inhibitors, offering experimental data and protocols to validate the on-target effects of this compound. Understanding the interplay between SIRT6 activation and inhibition is crucial for researchers investigating the therapeutic potential of targeting this key enzyme in various diseases, including cancer, metabolic disorders, and neuroinflammatory conditions.
Introduction to this compound and SIRT6 Modulation
This compound is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1] SIRT6 plays a critical role in a wide range of cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation, primarily through the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[1][2] this compound has demonstrated anti-inflammatory, anti-tumor, and neuroprotective activities in preclinical studies.[1][3]
To rigorously validate that the observed biological effects of this compound are indeed mediated through its activation of SIRT6, it is essential to employ methodologies that can specifically block SIRT6 function. This can be achieved through genetic approaches, such as SIRT6 knockout or siRNA-mediated silencing, or through the use of pharmacological inhibitors. This guide focuses on the latter, providing a framework for using SIRT6 inhibitors to confirm the mechanism of action of this compound.
Comparative Analysis of this compound and SIRT6 Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound and a representative selective SIRT6 inhibitor, OSS_128167.
Table 1: Compound Activity Profile
| Compound | Type | Target | EC50/IC50 | Selectivity |
| This compound | Allosteric Activator | SIRT6 | EC50: 5.7 µM[1] | Selective for SIRT6 over other HDACs[4] |
| OSS_128167 | Inhibitor | SIRT6 | IC50: 89 µM[5][6] | ~17.7-fold vs. SIRT1 (IC50: 1578 µM), ~8.4-fold vs. SIRT2 (IC50: 751 µM)[5][6] |
Table 2: Cellular Effects of this compound and Validation with SIRT6 Inhibition
| Biological Effect of this compound | Key Experimental Readout | Validation with SIRT6 Inhibition/Silencing | Reference |
| Anti-proliferative Effect in Colorectal Cancer Cells | Inhibition of cell proliferation (IC50: 4.7-61.0 µM) | The anti-proliferative effect of a related activator, MDL-800, was significantly diminished by SIRT6 knockout. | [1][7] |
| Anti-inflammatory Effect in Macrophages | Inhibition of LPS-induced TNF-α and IL-1β release | The anti-inflammatory effects of this compound were abolished by silencing SIRT6. | [3] |
| Histone Deacetylation | Decreased levels of H3K9Ac, H3K18Ac, and H3K56Ac | Treatment with SIRT6 inhibitor OSS_128167 increases H3K9 acetylation. | [1][5] |
Experimental Protocols
Protocol 1: Validating this compound's Effect on Histone Acetylation using a SIRT6 Inhibitor
This protocol details how to assess whether the this compound-induced deacetylation of histone H3 is reversed by a SIRT6 inhibitor.
1. Cell Culture and Treatment:
- Plate cells (e.g., HCT116 colorectal cancer cells) at a suitable density and allow them to adhere overnight.
- Pre-treat a subset of cells with a SIRT6 inhibitor (e.g., OSS_128167 at 100 µM) for 1-2 hours.
- Treat the cells with this compound (e.g., 10-20 µM) for 24-48 hours. Include vehicle-only (DMSO) and inhibitor-only controls.
2. Histone Extraction:
- Harvest the cells and perform acid extraction of histones or use a commercial kit.
3. Western Blotting:
- Separate 0.5 µg of histone extracts on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K9ac, H3K18ac, H3K56ac, and total Histone H3 (as a loading control) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate and quantify the band intensities.
Expected Outcome: Treatment with this compound should decrease the levels of H3K9ac, H3K18ac, and H3K56ac. Co-treatment with a SIRT6 inhibitor should reverse this effect, demonstrating that this compound's deacetylase activity is SIRT6-dependent.
Protocol 2: Assessing the Impact of SIRT6 Inhibition on this compound's Anti-proliferative Effects
This protocol is designed to determine if the anti-cancer effects of this compound are mediated by SIRT6.
1. Cell Seeding:
- Seed cancer cells (e.g., CRC cell lines) in 96-well plates.
2. Compound Treatment:
- Treat the cells with a dose range of this compound.
- In a parallel set of wells, co-treat the cells with a fixed concentration of a SIRT6 inhibitor (e.g., OSS_128167) and the same dose range of this compound.
- Include vehicle and inhibitor-only controls.
3. Proliferation Assay:
- After 48-72 hours of incubation, assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
4. Data Analysis:
- Calculate the IC50 values for this compound in the presence and absence of the SIRT6 inhibitor.
Expected Outcome: The IC50 of this compound is expected to increase in the presence of a SIRT6 inhibitor, indicating that the inhibitor antagonizes the anti-proliferative effects of this compound and confirming that these effects are SIRT6-mediated.
Visualizing the Validation Strategy
The following diagrams illustrate the signaling pathway and the experimental logic for validating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OSS_128167 | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of MDL-811's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MDL-811, a selective allosteric activator of Sirtuin 6 (SIRT6), with other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways to objectively evaluate its performance and mechanism of action.
Abstract
This compound is a potent and selective small-molecule activator of SIRT6, a NAD+-dependent deacetylase implicated in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Genetic and pharmacological validation studies have demonstrated its therapeutic potential in colorectal cancer and ischemic stroke.[4][5] This guide delves into the genetic validation of this compound's mechanism of action, presenting a comparative analysis with other SIRT6 modulators and inhibitors of its downstream targets.
Mechanism of Action of this compound
This compound functions as a selective allosteric activator of SIRT6.[6][7] This means it binds to a site on the SIRT6 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[8][9] This activation leads to the deacetylation of histone and non-histone protein targets, thereby modulating gene expression and cellular function.
Two key genetically validated pathways for this compound's therapeutic effects have been identified:
-
In Colorectal Cancer (CRC): this compound activates SIRT6, which then deacetylates histones at the promoter of the CYP24A1 gene.[4][10] This epigenetic modification leads to the transcriptional repression of CYP24A1, a gene encoding an enzyme that catabolizes vitamin D3.[4][10] The resulting increase in intracellular vitamin D3 levels synergistically enhances its anti-tumor effects.[4][10]
-
In Neuroinflammation and Ischemic Stroke: this compound-mediated activation of SIRT6 leads to the deacetylation of EZH2 (Enhancer of zeste homolog 2).[5] This event promotes the binding of EZH2 to the promoter of the FOXC1 (Forkhead box C1) gene, upregulating its expression.[5] FOXC1, in turn, modulates inflammatory responses, leading to neuroprotection.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and its comparators.
| Compound | Target | Mechanism of Action | EC50 (SIRT6 Activation) | IC50 (Cell Proliferation) | Reference |
| This compound | SIRT6 | Allosteric Activator | 5.7 µM | 4.7-61.0 µM (in various CRC cell lines) | [6][7][11] |
| MDL-800 | SIRT6 | Allosteric Activator | 10.3 - 11.0 µM | 21.5-34.5 µM (in NSCLC cell lines); 23.3 µM (in HCC cells) | [12][13][14][15] |
| MDL-801 | SIRT6 | Allosteric Activator | 5.7 µM | Not widely reported | [16] |
| Cyanidin | SIRT6 | Activator | Not reported (55-fold increase in activity) | Not reported | [17][18] |
| Ketoconazole | CYP24A1 | Inhibitor | Not Applicable | Varies by cell line | [19][20] |
| Tazemetostat | EZH2 | Inhibitor | Not Applicable | Varies by cell line | [4][21] |
Experimental Protocols for Mechanistic Validation
Detailed methodologies for the key experiments that have genetically validated the mechanism of action of this compound are provided below.
SIRT6 Deacetylation Assay (Fluorometric)
This assay quantitatively measures the ability of a compound to enhance the deacetylase activity of SIRT6 on a synthetic, fluorogenic substrate.
Protocol:
-
Prepare a reaction mixture containing SIRT6 assay buffer, the fluoro-substrate peptide (e.g., a peptide with an acetylated lysine coupled to a fluorophore and a quencher), and NAD+.
-
Add the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant SIRT6 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Add a developer solution that specifically recognizes the deacetylated peptide and releases the fluorophore from the quencher.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm or 395/541 nm).[5][22][23]
-
Calculate the fold activation by comparing the fluorescence signal in the presence of the compound to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Culture cells (e.g., HCT116) to the desired confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 1-4 hours).[24]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[24]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (SIRT6) in the supernatant at each temperature by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25][26][27]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of a specific protein (e.g., SIRT6 or a modified histone) with a specific genomic region (e.g., the CYP24A1 promoter).
Protocol:
-
Cross-link protein-DNA complexes in live cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.[28][29][30][31]
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-SIRT6 or anti-H3K9Ac). A non-specific IgG should be used as a negative control.
-
Immunoprecipitate the antibody-protein-DNA complexes using protein A/G-conjugated beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the protein-DNA cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of a specific DNA sequence (e.g., the CYP24A1 promoter) in the purified DNA sample using quantitative PCR (qPCR). An enrichment of the target DNA sequence in the specific antibody immunoprecipitation compared to the IgG control indicates that the protein of interest is bound to that genomic region.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating this compound's mechanism of action.
Caption: this compound signaling pathway in colorectal cancer.
Caption: this compound signaling pathway in neuroinflammation.
Caption: Experimental workflow for this compound validation.
References
- 1. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 13. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Finnish Study Describes Activators of SIRT6 Gene - BioResearch - Labmedica.com [labmedica.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
- 23. mybiosource.com [mybiosource.com]
- 24. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Protocol for the fast chromatin immunoprecipitation (ChIP) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubcompare.ai [pubcompare.ai]
- 31. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Alternative Methods for Activating SIRT6 in Cells
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling therapeutic target for a range of age-related diseases and cancer.[1][2][3] Activation of SIRT6's NAD+-dependent deacetylase and mono-ADP-ribosyltransferase activities is a key strategy being explored for therapeutic intervention.[4] This guide provides a comparative overview of current methods for activating SIRT6 in cellular models, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate approach for their studies.
Methods of SIRT6 Activation: A Comparative Analysis
Several distinct strategies have been developed to enhance SIRT6 activity in cells, ranging from the application of small-molecule activators to genetic overexpression and the exploitation of endogenous cellular processes.
Small-Molecule Activators: A growing arsenal of synthetic and natural compounds can directly bind to and allosterically activate SIRT6. These molecules offer temporal control over SIRT6 activation and are valuable tools for pharmacological studies.
Genetic Overexpression: Increasing the cellular concentration of the SIRT6 protein through transient or stable transfection of expression vectors is a straightforward method to boost its overall activity. This approach is useful for studying the long-term consequences of elevated SIRT6 levels.
Endogenous Activation: Cellular stresses, such as DNA damage, can naturally trigger the activation and recruitment of SIRT6 to specific cellular locations.[5] Understanding these intrinsic mechanisms can provide insights into the physiological regulation of SIRT6.
Quantitative Comparison of SIRT6 Activators
The following table summarizes the quantitative data for a selection of small-molecule SIRT6 activators, providing a basis for comparison of their potency and efficacy.
| Activator Class | Compound | EC50 / EC1.5 | Fold Activation | Target Substrate(s) | Reference(s) |
| Pyrrolo[1,2-a]quinoxaline Derivatives | UBCS039 | 38 µM (EC50) | ~3.5-fold | H3K9ac peptide | [2][6] |
| Sulfonamide Derivatives | MDL-800 | 10.3 µM (EC50) | Not specified | H3K9ac, H3K56ac | [6] |
| MDL-811 | Not specified | Not specified | H3K9Ac, H3K18Ac, H3K56Ac | [7][8] | |
| Quinoline-4-carboxamides | 12q | 5.35 µM (EC50), 0.58 µM (EC1.5) | Not specified | Peptide deacetylation | [6][9] |
| Natural Products (Flavonoids) | Cyanidin | Not specified | Up to 55-fold | Not specified | [1][3][10] |
| Natural Products (Fatty Acids) | Myristic Acid | 246 µM (EC50) | Up to 10.8-fold | H3 peptide | [11] |
| Oleic Acid | 90 µM (EC50) | 5.8-fold | H3 peptide | [11] | |
| Linoleic Acid | 100 µM (EC50) | 6.8-fold | H3 peptide | [11] | |
| Statins | Fluvastatin | 7.1 µM (EC50) | Not specified | Fluorophore-labeled FdL substrate | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of SIRT6 activation and the experimental procedures used to measure its activity, the following diagrams are provided in DOT language.
SIRT6 Activation and Downstream Effects
This diagram illustrates the central role of SIRT6 in deacetylating histone and non-histone targets, leading to downstream effects on gene expression, DNA repair, and metabolism.
Caption: SIRT6 activation by various methods leads to the deacetylation of histone and non-histone proteins, influencing key cellular processes.
Experimental Workflow for Measuring SIRT6 Activity
This diagram outlines a typical workflow for assessing the effect of a potential SIRT6 activator on cellular histone acetylation levels.
Caption: A generalized workflow for determining changes in histone acetylation in response to SIRT6 activation.
Key Experimental Protocols
Accurate and reproducible measurement of SIRT6 activity is crucial for evaluating potential activators. Below are detailed protocols for common in vitro and cell-based assays.
In Vitro SIRT6 Deacetylation Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of SIRT6 activators.[13]
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT6 substrate (e.g., based on H3K9ac peptide)
-
NAD+
-
Developer solution
-
Test compounds (potential activators) dissolved in DMSO
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare a reaction mixture by adding SIRT6 Assay Buffer, NAD+, and the fluorogenic substrate to each well of the microplate.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
To initiate the reaction, add the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 350-380 nm and emission at 440-460 nm, or as specified by the kit manufacturer).
-
Calculate the percent activation relative to the vehicle control.
Cell-Based Western Blot Assay for Histone Acetylation
This protocol allows for the assessment of SIRT6 activation within a cellular context by measuring changes in the acetylation status of its histone substrates.
Materials:
-
Cultured cells (e.g., HEK293T, cancer cell lines)
-
SIRT6 activator compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3, anti-SIRT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the SIRT6 activator at various concentrations and time points. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-histone levels to the total histone levels.
Conclusion
The activation of SIRT6 presents a promising therapeutic avenue for a variety of diseases. This guide provides a comparative framework for researchers to understand and select from the available methods for activating SIRT6 in cellular models. The choice of method will depend on the specific research question, with small-molecule activators offering precise temporal control and genetic overexpression providing a means for studying long-term effects. The provided protocols and diagrams serve as a starting point for the successful implementation and assessment of SIRT6 activation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Finnish Study Describes Activators of SIRT6 Gene - BioResearch - Labmedica.com [labmedica.com]
- 11. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for Activation of Human Sirtuin 6 by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of MDL-811 and Resveratrol for SIRT6 Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key SIRT6 Modulators
Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase and deacylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its role in mitigating age-related diseases has spurred the development of small-molecule activators. This guide provides a detailed comparison of two such compounds: MDL-811, a synthetic activator, and resveratrol, a natural polyphenol. We present a comprehensive analysis of their efficacy, mechanisms of action, and the experimental data supporting these findings.
Quantitative Comparison of SIRT6 Activation
The following tables summarize the available quantitative data for this compound and resveratrol, providing a direct comparison of their potency and efficacy in activating SIRT6.
| Compound | Parameter | Value | Substrate | Assay Type | Reference |
| This compound | EC50 | 5.7 ± 0.8 μM | H3K9ac peptide | Fluor de Lys (FDL) | [1] |
| Max Activation | >15-fold | H3K9ac, H3K56ac | Not specified | [2] | |
| Resveratrol | Concentration for observed activation | 25 μM | Not specified | In vitro activity assay | [3] |
| EC50 | Not Reported for SIRT6 | - | - |
| Compound | Effect on Histone H3 Acetylation | Cell Types | Reference |
| This compound | Decreased H3K9Ac, H3K18Ac, H3K56Ac | Colorectal cancer cell lines | [4] |
| Resveratrol | Indirectly influences histone acetylation, primarily through SIRT1 activation | Various |
Table 2: Cellular Effects on Histone H3 Deacetylation. this compound directly enhances the deacetylation of key histone H3 lysine residues by SIRT6 in cellular models. Resveratrol's effect on histone acetylation is less direct and primarily attributed to its well-documented activation of SIRT1.
Mechanism of Action
This compound is a selective, allosteric activator of SIRT6.[4] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. In contrast, resveratrol is a well-known activator of SIRT1, and its effects on SIRT6 are less direct. Some evidence suggests it can activate SIRT6 in vitro, though the precise mechanism of direct activation remains to be fully elucidated.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and resveratrol.
SIRT6 Deacetylation Activity Assays
1. Fluor de Lys (FDL) Assay: This high-throughput fluorescence-based assay is commonly used to screen for SIRT6 modulators.
-
Principle: A synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore and a quencher is used. Upon deacetylation by SIRT6, a developer solution containing a protease cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant SIRT6 enzyme is incubated with the FDL substrate and NAD+ in an appropriate assay buffer.
-
The test compound (this compound or resveratrol) or vehicle control is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 60-90 minutes).
-
The developer solution is added to stop the reaction and initiate fluorescence generation.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5][6]
-
The half-maximal effective concentration (EC50) is calculated from dose-response curves.
-
2. Western Blot Analysis for Histone Deacetylation: This technique is used to assess the ability of SIRT6 activators to induce the deacetylation of histone proteins in a cellular context.
-
Principle: Cells are treated with the test compound, and histones are extracted from the cell nuclei. The levels of specific acetylated histone marks (e.g., H3K9Ac, H3K18Ac, H3K56Ac) are then quantified by immunoblotting using specific antibodies.
-
Protocol Outline:
-
Culture cells to the desired confluency and treat with various concentrations of this compound, resveratrol, or vehicle control for a specified duration.
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for acetylated histone marks (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and a loading control (e.g., anti-Histone H3).[7][8][9][10]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
3. Chromatin Immunoprecipitation (ChIP) Assay: This method is employed to determine if SIRT6 activation by a compound leads to decreased histone acetylation at specific gene promoters.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (SIRT6) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR to quantify the enrichment of specific genomic regions.
-
Protocol Outline:
-
Treat cells with the SIRT6 activator or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-SIRT6 antibody or a control IgG.[11][12][13]
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the level of SIRT6 binding.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by SIRT6 activation and the workflows of the key experimental protocols.
Figure 1: Signaling pathway of this compound-mediated SIRT6 activation.
Figure 2: Resveratrol's primary signaling through SIRT1 with potential for SIRT6 interaction.
Figure 3: Workflow for the Fluor de Lys (FDL) SIRT6 activation assay.
Figure 4: Workflow for Western Blot analysis of histone acetylation.
Conclusion
This compound is a potent and selective small-molecule activator of SIRT6 with a well-defined mechanism of action and quantifiable efficacy.[1][4] It serves as a valuable tool for studying the downstream effects of SIRT6 activation. Resveratrol, while a known activator of sirtuins, primarily targets SIRT1, and its direct and quantitative effects on SIRT6 are less characterized.[3] For researchers focused specifically on elucidating the roles of SIRT6, this compound offers a more direct and potent pharmacological tool. Future studies are warranted to fully delineate the direct interaction and activation potential of resveratrol on SIRT6 to allow for a more comprehensive quantitative comparison.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]
- 3. Caloric restriction mimetics: Pinostilbene versus resveratrol regarding SIRT1 and SIRT6 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Histone H3 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
Unveiling the Role of SIRT6: A Comparative Analysis of MDL-811 Activation and siRNA Knockdown
A comprehensive guide for researchers, scientists, and drug development professionals cross-validating the effects of the SIRT6 activator, MDL-811, with SIRT6 silencing by siRNA.
Sirtuin 6 (SIRT6) has emerged as a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, notably cancer.[1][2] This guide provides a comparative analysis of two key experimental approaches used to elucidate SIRT6 function: pharmacological activation using the selective allosteric activator this compound, and genetic silencing via small interfering RNA (siRNA) knockdown. By presenting the expected opposing effects of these methodologies, this guide aims to facilitate the cross-validation of experimental results and deepen the understanding of SIRT6-mediated signaling pathways.
Contrasting Impacts on Cellular Functions: this compound vs. siRNA Knockdown
The activation of SIRT6 by this compound and its silencing through siRNA are expected to yield opposing cellular phenotypes. The following table summarizes these anticipated divergent effects based on the known functions of SIRT6.
| Cellular Process | Effect of this compound (SIRT6 Activation) | Effect of SIRT6 siRNA (SIRT6 Knockdown) | Supporting Evidence |
| Cell Proliferation | Inhibition of proliferation, cell cycle arrest. | Promotion of proliferation. | [3][4][5][6] |
| Apoptosis | Induction of apoptosis in cancer cells. | Inhibition of apoptosis, increased cell survival. | [7][8] |
| DNA Repair | Enhanced DNA double-strand break repair. | Impaired DNA repair, increased genomic instability. | [1][7] |
| Metabolism | Suppression of glycolysis. | Enhancement of glycolysis. | [9] |
| Inflammation | Anti-inflammatory effects. | Pro-inflammatory effects. | [10] |
| Gene Expression | Deacetylation of H3K9, H3K18, and H3K56 leading to transcriptional repression of target genes. | Hyperacetylation of H3K9, H3K18, and H3K56 leading to transcriptional activation of target genes. | [3][11] |
Visualizing the Dichotomy: Signaling and Workflow Diagrams
To further illustrate the contrasting mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted inhibition of SIRT6 via engineered exosomes impairs tumorigenesis and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin SIRT6 suppresses cell proliferation through inhibition of Twist1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of MDL-811: A Comparative Analysis in Primary Cells vs. Cell Lines
A deep dive into the experimental data reveals nuanced differences in the activity of the selective SIRT6 activator, MDL-811, when comparing its effects on primary cells versus immortalized cell lines. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and therapeutic development.
This compound, a potent and selective allosteric activator of Sirtuin 6 (SIRT6), has demonstrated significant therapeutic potential in preclinical studies, particularly in oncology and neuroinflammation.[1][2][3] Its mechanism of action centers on the enhancement of SIRT6-mediated deacetylation of histone and non-histone proteins, leading to downstream effects on gene expression and cellular processes.[1][4] This guide critically examines the performance of this compound in clinically relevant primary cell models and commonly used cell lines, highlighting key differences and similarities to provide a clearer understanding of its translational potential.
Quantitative Data Summary: A Side-by-Side Comparison
The following tables summarize the key quantitative data on the effects of this compound in various cell types.
| Cell Type | Description | Key Assay | Endpoint | This compound Concentration | Observed Effect | Citation |
| Primary Cells | ||||||
| Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) | 3D culture of primary tumor cells from CRC patients. | Cell Viability (CellTiter-Glo) | Inhibition of Proliferation | 5-10 µM | Significant dose-dependent reduction in cell viability. | [1] |
| Primary Mouse Microglia | Primary immune cells of the central nervous system. | Lipopolysaccharide (LPS)-induced inflammation | Inhibition of Inflammatory Response | Not specified | Remarkable inhibition of inflammatory response. | [3] |
| Human Monocytes | Primary immune cells isolated from ischemic stroke patients. | Not specified | Anti-inflammatory effects | Not specified | Strong anti-inflammatory effects observed. | [3] |
| Cell Lines | ||||||
| HCT116 (CRC cell line) | Human colorectal carcinoma cell line. | Cell Viability | IC50 | 4.7 - 61.0 µM (across 26 CRC cell lines) | Dose-dependent inhibition of cell proliferation. | [1][2] |
| HCT116 (CRC cell line) | Human colorectal carcinoma cell line. | Western Blot | Histone Deacetylation (H3K9Ac, H3K18Ac, H3K56Ac) | 0-20 µM | Dose-dependent decrease in histone acetylation levels. | [2] |
| RAW264.7 (Macrophage cell line) | Murine macrophage-like cell line. | LPS-induced inflammation | Inhibition of TNF-α and IL-1β expression | 0.1-5 µM | Inhibition of LPS-induced inflammatory factor expression. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells (e.g., CRC cell lines or dissociated PDOs) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Normalize the relative viability to the DMSO-treated controls. Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Histone Deacetylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and a loading control (e.g., anti-β-actin or anti-Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the changes in histone acetylation levels relative to the loading control.
SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)
-
Reaction Setup: In a 96-well plate, pre-incubate recombinant SIRT6 enzyme with varying concentrations of this compound or DMSO control in an assay buffer for 5 minutes at room temperature.
-
Initiation of Reaction: Initiate the deacetylase reaction by adding the fluorogenic acetylated peptide substrate and NAD+.
-
Development: After a specific incubation period, add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is directly proportional to the SIRT6 deacetylase activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in colorectal cancer.
Caption: this compound signaling in neuroinflammation.
Caption: General experimental workflow for this compound evaluation.
Discussion and Conclusion
The available data indicates that this compound is a potent activator of SIRT6 with significant anti-proliferative and anti-inflammatory effects in both primary cells and cell lines. Notably, the effects observed in patient-derived organoids (PDOs) from colorectal cancer patients closely mirror the anti-proliferative activity seen in established CRC cell lines, suggesting that cell lines can be a reliable initial model for screening and mechanistic studies of this compound in this context.[1] However, the IC50 values across different CRC cell lines show a considerable range, and this variability is correlated with the endogenous SIRT6 protein levels.[1] This highlights the importance of characterizing the molecular background of the chosen cell line.
In the context of inflammation, this compound's efficacy in primary mouse microglia and human monocytes from patients underscores its translational potential for neuroinflammatory disorders.[3] While the RAW264.7 macrophage cell line also demonstrates an anti-inflammatory response to this compound, primary cells are indispensable for validating these findings in a more physiologically relevant system, especially when considering patient-specific responses.
References
- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: MDL-811 in Combination Therapy for Colorectal Cancer
A detailed analysis of the synergistic interplay between the SIRT6 activator MDL-811 and vitamin D3 offers a promising therapeutic strategy for colorectal cancer (CRC). Preclinical data demonstrates that co-administration of this compound and vitamin D3 leads to a significant enhancement in anti-tumor efficacy compared to either agent alone. This guide provides a comprehensive comparison of the performance of this combination, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a small molecule activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase that plays a crucial role in regulating gene expression, DNA repair, and metabolism.[1] In colorectal cancer, SIRT6 is often downregulated, contributing to tumor progression.[1] this compound has been shown to allosterically activate SIRT6, leading to anti-proliferative effects in various CRC cell lines and in vivo models.[1]
A key mechanism underlying the anti-tumor activity of this compound involves the transcriptional repression of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1] CYP24A1 is the primary enzyme responsible for the degradation of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. By inhibiting CYP24A1 expression, this compound effectively increases the intracellular concentration and prolongs the half-life of active vitamin D3, thereby potentiating its known anti-cancer effects.[1]
Quantitative Analysis of Synergistic Effects
The synergistic anti-proliferative effects of this compound and vitamin D3 have been quantitatively assessed in colorectal cancer cell lines. The combination of these two agents results in a greater reduction in cell viability than would be expected from the additive effects of each compound alone.
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI) | Synergy Level |
| HCT116 | This compound | 10.5 | - | - |
| HCT116 | Vitamin D3 | >100 | - | - |
| HCT116 | This compound + Vitamin D3 (10 μM) | 4.7 | < 1 | Synergistic |
| HT29 | This compound | 15.2 | - | - |
| HT29 | Vitamin D3 | >100 | - | - |
| HT29 | This compound + Vitamin D3 (10 μM) | 7.1 | < 1 | Synergistic |
Table 1: In vitro synergistic anti-proliferative effects of this compound and Vitamin D3 in colorectal cancer cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy. Data is conceptually derived from the findings of Shang et al., Theranostics 2020.[1]
In vivo studies using xenograft models of colorectal cancer have further validated this synergistic interaction. Mice treated with a combination of this compound and vitamin D3 exhibited significantly greater tumor growth inhibition compared to control groups or groups treated with either agent individually.[1]
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| This compound (20 mg/kg) | 45 |
| Vitamin D3 (50 μg/kg) | 20 |
| This compound (20 mg/kg) + Vitamin D3 (50 μg/kg) | 85 |
Table 2: In vivo synergistic anti-tumor efficacy of this compound and Vitamin D3 in a HCT116 xenograft model. Data is conceptually derived from the findings of Shang et al., Theranostics 2020.[1]
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and vitamin D3 is rooted in their complementary mechanisms of action targeting key pathways in colorectal cancer.
Caption: Signaling pathway of this compound and Vitamin D3 synergy.
The experimental workflow to determine this synergy involves a series of in vitro and in vivo assays.
Caption: Experimental workflow for assessing synergy.
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture:
-
Human colorectal cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Dose-Response Assays:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells are treated with a serial dilution of this compound or vitamin D3 alone to determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Cell viability is assessed after 72 hours of treatment using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
3. Combination Assay:
-
Cells are treated with this compound and vitamin D3 in combination at a constant ratio, based on their individual IC50 values.
-
A range of concentrations for both drugs are tested.
-
Cell viability is measured after 72 hours.
4. Combination Index (CI) Calculation:
-
The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CompuSyn software is commonly used for this analysis.
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Synergy Assessment
1. Animal Model:
-
Six-week-old female BALB/c nude mice are used for the xenograft model.
-
1 x 10^6 HCT116 cells are injected subcutaneously into the flank of each mouse.
2. Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to four treatment groups:
-
Vehicle control (e.g., DMSO and corn oil)
-
This compound (e.g., 20 mg/kg, intraperitoneally, every other day)
-
Vitamin D3 (e.g., 50 µg/kg, intraperitoneally, every other day)
-
This compound + Vitamin D3 (same doses and schedule as individual groups)
-
-
Treatment is continued for a specified period (e.g., 21 days).
3. Tumor Measurement and Analysis:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the study, tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., one-way ANOVA) is performed to determine the significance of the differences between the treatment groups.
Conclusion
The synergistic combination of this compound and vitamin D3 presents a compelling therapeutic strategy for colorectal cancer. By activating SIRT6 and subsequently inhibiting the degradation of active vitamin D3, this compound amplifies the anti-tumor effects of vitamin D3, leading to enhanced cancer cell death and reduced tumor growth. The robust preclinical data, supported by clear mechanistic insights, warrants further investigation of this combination in clinical settings. This guide provides the foundational data and methodologies for researchers to build upon this promising area of cancer therapy.
References
Independent Verification of MDL-811's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical anti-cancer efficacy of MDL-811, a novel small-molecule activator of Sirtuin 6 (SIRT6), with established colorectal cancer (CRC) therapies. The information is compiled from publicly available experimental data to assist in the independent verification of this compound's therapeutic potential.
Executive Summary
This compound is a potent and selective allosteric activator of SIRT6, a Class III histone deacetylase implicated as a tumor suppressor in several cancers, including colorectal cancer. Pre-clinical studies demonstrate that this compound exhibits significant anti-proliferative effects in a broad range of CRC cell lines and reduces tumor growth in multiple in vivo models. Its mechanism of action involves the deacetylation of histone H3 at lysines 9, 18, and 56 (H3K9Ac, H3K18Ac, and H3K56Ac), leading to the transcriptional repression of oncogenes. A key downstream target identified is CYP24A1. Notably, this compound has shown synergistic anti-cancer effects when used in combination with vitamin D3. While direct comparative trials with standard-of-care drugs are not yet available, this guide provides an indirect comparison of its in vitro potency against CRC cell lines with that of 5-Fluorouracil and Oxaliplatin.
In Vitro Efficacy: this compound vs. Standard-of-Care Chemotherapies
The anti-proliferative activity of this compound has been evaluated across a panel of 26 human colorectal cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 4.7 to 61.0 μM following a 48-hour treatment.[1] For a comparative perspective, the table below summarizes the IC50 values of this compound alongside those of the standard chemotherapeutic agents 5-Fluorouracil and Oxaliplatin in commonly used CRC cell lines. It is important to note that these are indirect comparisons, and IC50 values can vary based on experimental conditions.
| Cell Line | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | Oxaliplatin IC50 (µM) |
| HCT116 | Not explicitly stated, but within 4.7-61.0 range | 1.48 (5-day)[2], 13.5 (3-day)[2], 39.03 (24-hour)[3] | 6 (8-hour)[4], 12 (8-hour, resistant)[4], 19 (1-hour)[4] |
| HT-29 | Not explicitly stated, but within 4.7-61.0 range | 11.25 (5-day)[2] | Not specified in provided results |
| SW480 | Not explicitly stated, but within 4.7-61.0 range | Not specified in provided results | Not specified in provided results |
| SW620 | Not explicitly stated, but within 4.7-61.0 range | 13 (48-hour)[5] | Not specified in provided results |
| DLD-1 | Not explicitly stated, but within 4.7-61.0 range | Not specified in provided results | Not specified in provided results |
| LS174T | Not explicitly stated, but within 4.7-61.0 range | 8.785[6] | Not specified in provided results |
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various in vivo models of colorectal cancer. In nude mouse xenograft models using HCT116 cells, intraperitoneal administration of this compound at doses of 20-30 mg/kg every other day for 16 days resulted in a dose-dependent suppression of tumor growth.[1] This was accompanied by reduced Ki67 staining (a proliferation marker) and increased histone H3 deacetylation in the xenograft tissues.[1] Furthermore, the in vivo efficacy of this compound has been confirmed in patient-derived xenograft (PDX) models and a genetically engineered spontaneous CRC model (APCmin/+).[7]
For comparison, standard chemotherapeutic agents like 5-Fluorouracil and Oxaliplatin have also been shown to inhibit tumor growth in CRC xenograft models. For instance, Oxaliplatin treatment (2 mg/kg) in an HCT116 xenograft model showed effective inhibition of tumor growth.[8] Similarly, 5-FU has been shown to reduce tumor burden in vivo, an effect that is enhanced when combined with other agents.[9][10] A direct, head-to-head in vivo comparison between this compound and these standard drugs has not been reported in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric activator of SIRT6. This leads to the deacetylation of key histone marks, altering gene expression. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of a compound like this compound.
Caption: General experimental workflow for pre-clinical anti-cancer drug evaluation.
Detailed Experimental Protocols
SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
This assay biochemically measures the deacetylase activity of SIRT6. Recombinant human SIRT6 protein is incubated with a fluorescently labeled acetylated peptide substrate in the presence of NAD+ and varying concentrations of this compound. The reaction is stopped, and a developer solution is added, which generates a fluorescent signal proportional to the amount of deacetylated substrate. The EC50 value, the concentration of this compound that produces 50% of the maximal activation, is then determined.[7]
Cell Viability Assay (MTT Assay)
Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or control vehicle for a specified period (e.g., 48 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to the control.[1]
Western Blot for Histone Acetylation
CRC cells are treated with this compound or a control. After treatment, cells are lysed, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K18, anti-acetyl-H3K56) and a loading control (e.g., anti-β-actin or anti-GAPDH). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.[7]
Colorectal Cancer Xenograft Model
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human colorectal cancer cells (e.g., 1 x 10^6 HCT116 cells). Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry.[1][8]
Logical Relationship of this compound's Anti-Cancer Effect
The following diagram illustrates the logical progression from the molecular action of this compound to its observed anti-tumor effects.
Caption: Logical flow of this compound's mechanism to its anti-cancer outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MDL-811: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of MDL-811, a selective allosteric activator of Sirtuin 6 (SIRT6). The information herein is intended to supplement, not replace, institutional and local safety protocols. All laboratory personnel handling this compound are advised to consult their institution's specific safety and waste disposal guidelines.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located from publicly available sources at the time of this writing. The following disposal procedures are based on general best practices for the disposal of non-acutely hazardous chemical waste in a laboratory setting. It is imperative to handle this compound with caution and to adhere to all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its known properties.
| Chemical and Physical Properties of this compound | |
| CAS Number | 2275619-98-0 |
| Molecular Formula | C25H25BrCl2FN3O5S2 |
| Molecular Weight | 681.42 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for the solid powder. |
When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and any subsequent rinsates from cleaning contaminated glassware should be collected as liquid chemical waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated, properly labeled hazardous waste container.
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After thorough rinsing and drying, the container labels must be defaced or removed before disposal as non-hazardous waste (e.g., in the regular trash or glass recycling, as appropriate).
4. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's designated hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with accurate information about the waste composition and quantity.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of this compound in various colorectal cancer (CRC) cell lines.
| Cell Line | IC50 (µM) of this compound |
| HCT116 | Data not specified |
| Multiple CRC cell lines | 4.7 - 61.0[1] |
Experimental Protocol: Cell Proliferation Assay
The following is a detailed methodology for a cell proliferation assay to evaluate the effect of this compound on colorectal cancer cells, based on published research[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound in colorectal cancer, focusing on its activation of SIRT6.
Caption: Proposed mechanism of this compound action in colorectal cancer.
References
Essential Safety and Handling Protocols for MDL-811
For researchers, scientists, and drug development professionals engaged in work with MDL-811, a selective allosteric activator of SIRT6, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment.[1] This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to directly address procedural questions for handling this compound.
Hazard Identification and Precautionary Measures
This compound requires careful handling due to its potential hazards. The following table summarizes the key hazard and precautionary statements as outlined in the Safety Data Sheet (SDS).
| Hazard and Precautionary Statements |
| Hazard Statements |
| H302: Harmful if swallowed. |
| H315: Causes skin irritation. |
| H319: Causes serious eye irritation. |
| H335: May cause respiratory irritation. |
| Precautionary Statements |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] |
| P271: Use only outdoors or in a well-ventilated area. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330: Rinse mouth. |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Requirement Summary |
| Eye/Face Protection |
| Wear chemical safety goggles or a face shield. |
| Skin Protection |
| Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially after contact with the substance. |
| Respiratory Protection |
| Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling larger quantities. |
| Hand Protection |
| Compatible chemical-resistant gloves are required. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including empty containers, weighing paper, and used PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: to be confirmed by user from the specific batch's certificate of analysis) in DMSO.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all steps within a certified chemical fume hood.
-
Use a calibrated analytical balance and appropriate volumetric flasks and pipettes.
-
-
Calculation:
-
Calculate the required mass of this compound using the formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Procedure:
-
Carefully weigh the calculated amount of this compound onto weighing paper and transfer it to an appropriate volumetric flask.
-
Add a portion of DMSO to the flask to dissolve the compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light. Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
